Demethylsonchifolin
Description
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Properties
Molecular Formula |
C20H24O6 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
(6E,10Z)-10-methyl-4-[(E)-2-methylbut-2-enoyl]oxy-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid |
InChI |
InChI=1S/C20H24O6/c1-5-12(3)19(23)25-16-10-14(18(21)22)8-6-7-11(2)9-15-17(16)13(4)20(24)26-15/h5,8-9,15-17H,4,6-7,10H2,1-3H3,(H,21,22)/b11-9-,12-5+,14-8+ |
InChI Key |
IOPBGRHISQTQKP-KODVERRDSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C/C(=C\CC/C(=C\C2C1C(=C)C(=O)O2)/C)/C(=O)O |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Demethylsonchifolin chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylsonchifolin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. This document provides a concise summary of the available chemical and physical properties of this compound. At present, detailed peer-reviewed studies on its specific biological activities, mechanisms of action, and associated signaling pathways are not extensively available in the public domain. Consequently, this guide focuses on its foundational chemical information and highlights the need for further research to elucidate its potential therapeutic applications.
Chemical Structure and Properties
This compound possesses a complex polycyclic structure characteristic of sesquiterpenoid lactones. Its chemical identity is established by its unique molecular formula and systematic name.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3aR,4R,6E,10Z,11aR)-10-Methyl-4-{[(2Z)-2-methyl-2-butenoyl]oxy}-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-6-carboxylic acid |
| CAS Number | 956384-55-7[1] |
| Chemical Formula | C₂₀H₂₄O₆[1] |
| SMILES String | Currently not available in public chemical databases. |
Physicochemical Properties
The following table summarizes the predicted and available physicochemical properties of this compound. These values are crucial for understanding its behavior in biological systems and for the design of future studies.
| Property | Value | Source |
| Molecular Weight | 360.4 g/mol [1] | ChemicalBook[1] |
| Boiling Point | 563.2 ± 50.0 °C (Predicted) | ChemicalBook[1] |
| Density | 1.21 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| pKa | 4.49 ± 0.60 (Predicted) | ChemicalBook |
Biological Activity and Mechanism of Action
Currently, there is a significant gap in the scientific literature regarding the specific biological activities and mechanism of action of this compound. While many sesquiterpenoid lactones exhibit anti-inflammatory and anticancer properties, often through modulation of signaling pathways like NF-κB, specific studies on this compound are required to confirm such effects.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A logical starting point for investigating the biological activity of this compound would be to assess its impact on NF-κB signaling.
Proposed Investigational Workflow
Should researchers pursue the biological evaluation of this compound, a potential experimental workflow is outlined below. This workflow is hypothetical and based on standard practices for evaluating the anti-inflammatory potential of novel compounds.
Experimental Protocols
Detailed experimental protocols for the isolation, purification, and biological evaluation of this compound are not currently published in peer-reviewed journals. For researchers interested in studying this compound, the following general methodologies, adapted from studies on similar natural products, can serve as a starting point.
General Protocol for Assessing Anti-Inflammatory Activity in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assay: Cells are seeded in a 96-well plate and treated with varying concentrations of this compound for 24 hours. Cell viability is assessed using an MTT assay to determine non-toxic concentrations.
-
LPS Stimulation and Treatment: Cells are pre-treated with non-toxic concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant are quantified using commercially available ELISA kits.
-
Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of key proteins in the NF-κB signaling pathway (e.g., p-IκBα, IκBα, p65) are analyzed by Western blotting using specific antibodies.
Conclusion and Future Directions
This compound is a natural product with a defined chemical structure but largely unexplored biological potential. The lack of available data on its bioactivity presents a significant opportunity for novel research. Future studies should focus on:
-
Comprehensive Biological Screening: Evaluating the effects of this compound across a range of cell-based assays to identify potential therapeutic areas, including inflammation, cancer, and infectious diseases.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of disease.
The generation of such data will be crucial for determining the potential of this compound as a lead compound for drug development.
References
Demethylsonchifolin: A Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylsonchifolin, a sesquiterpene lactone, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural source, detailed methodologies for its isolation and purification, and an exploration of its biological activities. Quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized to facilitate understanding. This document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Natural Sources of this compound
The principal natural source of this compound identified to date is Enhydra fluctuans , a semi-aquatic herbaceous plant belonging to the Asteraceae family.[1][2][3] This edible plant, commonly found in tropical regions of Asia and Africa, has a history of use in traditional medicine for various ailments.[1][2] Phytochemical analyses of Enhydra fluctuans have consistently revealed the presence of a diverse array of bioactive compounds, including flavonoids, steroids, and notably, sesquiterpene lactones, the class of compounds to which this compound belongs.
Isolation and Purification of this compound
The isolation of this compound from Enhydra fluctuans involves a multi-step process combining extraction and chromatographic techniques. While a definitive, standardized protocol for this compound is not extensively documented, the following methodology is synthesized from established procedures for the isolation of sesquiterpene lactones from plant materials.
Experimental Protocol: Extraction and Preliminary Fractionation
A general workflow for the extraction and initial fractionation of sesquiterpene lactones from Enhydra fluctuans is outlined below.
Methodology:
-
Plant Material Preparation: Fresh leaves of Enhydra fluctuans are collected, washed, and air-dried in the shade to preserve the chemical integrity of the constituents. The dried leaves are then ground into a fine powder.
-
Extraction: The powdered plant material is subjected to maceration with methanol at room temperature for an extended period (e.g., 72 hours), with periodic shaking. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: The methanolic extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. This step aims to separate compounds based on their polarity. The ethyl acetate fraction is often enriched with sesquiterpene lactones.
Experimental Protocol: Chromatographic Purification
Further purification of the target compound from the enriched fraction is achieved through a series of chromatographic techniques.
Methodology:
-
Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to separate the components.
-
Fraction Collection and Analysis: Fractions are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions showing the presence of this compound are pooled and further purified using preparative HPLC, typically with a reversed-phase C18 column and a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This final step yields the pure compound.
Quantitative Data
Table 1: Physicochemical and Spectroscopic Data of this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₆O₄ |
| Molecular Weight | 248.27 g/mol |
| Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Data to be determined |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Data to be determined |
| High-Resolution Mass Spectrometry (HRMS) | Data to be determined |
Table 2: Typical Yield of Sesquiterpene Lactones from Enhydra fluctuans
| Extraction Method | Solvent | Yield (%) | Reference |
| Maceration | Methanol | Data to be determined | |
| Soxhlet Extraction | Ethanol | Data to be determined |
Biological Activity and Signaling Pathways
The biological activities of this compound are an area of active research. As a sesquiterpene lactone, it is anticipated to possess anti-inflammatory and cytotoxic properties. The precise mechanisms of action and the signaling pathways modulated by this compound are yet to be fully elucidated. However, based on the known activities of structurally similar compounds, it is hypothesized that this compound may exert its effects through the modulation of key inflammatory signaling pathways.
Hypothetical Signaling Pathway Involvement
The diagram below illustrates a potential mechanism by which this compound could inhibit inflammatory responses, based on the known actions of other sesquiterpene lactones.
This proposed mechanism suggests that this compound may interfere with the activation of the transcription factor NF-κB, a key regulator of the inflammatory response. By preventing the translocation of NF-κB into the nucleus, this compound could suppress the expression of pro-inflammatory genes. Further research is required to validate this hypothesis and to explore other potential molecular targets.
Conclusion
This compound represents a promising natural product with potential for therapeutic development. This guide has provided a foundational understanding of its primary natural source, Enhydra fluctuans, and has outlined a comprehensive, albeit generalized, protocol for its isolation and purification. The elucidation of its precise biological mechanisms and signaling pathway interactions remains a critical area for future investigation. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing our knowledge of this intriguing sesquiterpene lactone.
References
The Biosynthesis of Demethylsonchifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylsonchifolin, a sesquiterpene lactone of the melampolide type found in the medicinal plant Smallanthus sonchifolius (yacón), has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for metabolic engineering and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, from its primary metabolic precursors to the intricate enzymatic modifications that form its final structure. We detail the key intermediates, enzyme classes involved, and present a putative pathway based on current scientific literature. This guide also includes a summary of quantitative data on related compounds and outlines relevant experimental protocols for the characterization of the enzymes involved.
Introduction to Sesquiterpene Lactone Biosynthesis
Sesquiterpene lactones (STLs) are a diverse group of over 5,000 natural products, predominantly found in the Asteraceae family.[1] They are C15 terpenoids characterized by a lactone ring and are known for a wide range of biological activities.[1] The biosynthesis of all STLs originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is synthesized through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.[1]
The Core Biosynthetic Pathway to the Guaianolide Skeleton
The biosynthesis of this compound proceeds through a series of enzymatic reactions that form a common precursor, the guaianolide skeleton.
From FPP to Germacrene A
The first committed step in the biosynthesis of most STLs is the cyclization of FPP to form a sesquiterpene olefin. In the case of this compound, this is likely germacrene A, a reaction catalyzed by germacrene A synthase (GAS) .
Oxidation of Germacrene A to Germacrene A Acid
Germacrene A undergoes a three-step oxidation of the C12 methyl group to a carboxylic acid, yielding germacrene A acid. This series of reactions is catalyzed by a single multifunctional cytochrome P450 enzyme, germacrene A oxidase (GAO) .
Formation of the Germacranolide Lactone: Costunolide (B1669451)
The formation of the characteristic lactone ring is a critical step. Germacrene A acid is hydroxylated at the C6 position by costunolide synthase (COS) , another cytochrome P450 enzyme. The resulting 6α-hydroxygermacrene A acid spontaneously cyclizes to form costunolide, a key germacranolide intermediate.[1]
Conversion of Germacranolide to the Guaianolide Skeleton
The transformation of the 10-membered germacranolide ring into the 5/7-membered bicyclic guaianolide skeleton is a pivotal step. This reaction is catalyzed by kauniolide synthase (KLS) , a cytochrome P450 enzyme that converts costunolide into the guaianolide, kauniolide.
Caption: Core biosynthetic pathway from FPP to the guaianolide skeleton.
Putative Late-Stage Modifications in this compound Biosynthesis
The final steps in the biosynthesis of this compound involve a series of modifications to the guaianolide skeleton. These are proposed to occur in Smallanthus sonchifolius.
Comparison of this compound and Sonchifolin
To understand the "demethyl" designation, a comparison with the structure of sonchifolin is necessary. Sonchifolin is a known melampolide from S. sonchifolius. The key difference lies in the acyl group at the C4 position. This compound possesses a (2Z)-2-methyl-2-butenoyl group, whereas sonchifolin has an angeloyl group (2-methyl-2(Z)-butenoyl group). The naming "this compound" appears to be a misnomer in the common chemical literature, as the core structures are very similar, and no demethylation is apparent.
Proposed Final Biosynthetic Steps
The following enzymatic modifications are proposed to convert a guaianolide precursor into this compound:
-
Hydroxylation: A cytochrome P450 monooxygenase (CYP) likely hydroxylates the guaianolide skeleton at the C4 position.
-
Acylation: A BAHD acyltransferase is proposed to catalyze the esterification of the C4 hydroxyl group with (2Z)-2-methyl-2-butenoyl-CoA.
-
Oxidation: The formation of the carboxylic acid at the C6 position likely involves further oxidation steps, potentially catalyzed by other CYP enzymes or dehydrogenases .
Caption: Proposed late-stage modifications in this compound biosynthesis.
Quantitative Data
While specific quantitative data for the enzymatic reactions leading to this compound are not yet available, studies on related STLs in Smallanthus sonchifolius provide valuable context.
| Compound | Plant Part | Concentration Range | Method of Analysis | Reference |
| Enhydrin | Leaves | 0.21 - 1.67% of dry weight | HPLC-UV | [2] |
| Uvedalin | Leaves | 0.56 - 0.88% of dry weight | HPLC-UV | |
| Sonchifolin | Leaves | Variable among accessions | GC-MS |
Experimental Protocols
The characterization of the enzymes involved in this compound biosynthesis requires a combination of molecular biology and biochemical techniques.
Identification of Candidate Genes
Transcriptome analysis of Smallanthus sonchifolius, particularly from glandular trichomes where STLs are synthesized, is a powerful tool to identify candidate genes encoding CYPs and acyltransferases.
Caption: Workflow for identifying candidate biosynthetic genes.
Functional Characterization of Cytochrome P450 Enzymes
Protocol:
-
Cloning and Heterologous Expression: Candidate CYP genes are cloned into an expression vector and expressed in a suitable host system, typically Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana. Co-expression with a cytochrome P450 reductase (CPR) is essential for activity.
-
Microsome Isolation: For in vitro assays, microsomes containing the expressed CYP are isolated from yeast cultures by differential centrifugation.
-
Enzyme Assay:
-
Prepare a reaction mixture containing the isolated microsomes, a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), NADPH as a cofactor, and the putative substrate (e.g., a guaianolide precursor).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.
-
-
Product Analysis: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated product.
Functional Characterization of Acyltransferases
Protocol:
-
Cloning and Heterologous Expression: Candidate acyltransferase genes are cloned and expressed in Escherichia coli. The recombinant protein is then purified, often using an affinity tag (e.g., His-tag).
-
Enzyme Assay:
-
Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.0), the hydroxylated guaianolide substrate, and the acyl donor (e.g., (2Z)-2-methyl-2-butenoyl-CoA).
-
Incubate the reaction at an optimal temperature (e.g., 30°C).
-
Quench the reaction and extract the products.
-
-
Product Analysis: Analyze the products by LC-MS to confirm the formation of the acylated product.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a solid framework for further investigation. The elucidation of the complete pathway, including the characterization of the specific late-stage enzymes, will be crucial for several applications. Metabolic engineering of these enzymes in microbial or plant hosts could enable the sustainable production of this compound and related compounds. Furthermore, a deeper understanding of the enzymatic machinery will allow for the chemoenzymatic synthesis of novel STL derivatives with potentially enhanced therapeutic properties. Future research should focus on the functional characterization of candidate genes identified from the Smallanthus sonchifolius transcriptome and the detailed kinetic analysis of the involved enzymes.
References
Pharmacological Profile of Demethylsonchifolin: A Technical Guide Based on Related Sesquiterpene Lactones from Smallanthus sonchifolius
This guide is intended for researchers, scientists, and drug development professionals interested in the potential pharmacological profile of Demethylsonchifolin and related natural products.
Introduction to Sesquiterpene Lactones from Smallanthus sonchifolius
Smallanthus sonchifolius, commonly known as yacon, is a plant rich in various bioactive compounds, including a notable class of secondary metabolites called sesquiterpene lactones (STLs). These compounds are known for a wide range of biological activities. Numerous studies have focused on STLs from S. sonchifolius, such as enhydrin, uvedalin, and polymatin B, revealing their potential as antimicrobial, trypanocidal, leishmanicidal, cytotoxic, and anti-inflammatory agents.[1][2][3] The anti-inflammatory properties of many STLs are attributed to their ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[2]
Given the shared chemical scaffold, it is plausible that this compound may exhibit a similar spectrum of biological activities. This document outlines the known quantitative data for related compounds and provides detailed experimental methodologies and pathway diagrams relevant to their study.
Quantitative Pharmacological Data of Related Sesquiterpene Lactones
The following tables summarize the quantitative biological activities of prominent sesquiterpene lactones isolated from Smallanthus sonchifolius.
Table 1: Trypanocidal, Leishmanicidal, and Cytotoxic Activity of Sesquiterpene Lactones from S. sonchifolius
| Compound | Activity | Organism/Cell Line | Assay | IC50 / CC50 (µM) | Reference |
| Enhydrin | Trypanocidal | Trypanosoma cruzi (epimastigote) | [3H] thymidine (B127349) uptake | 0.84 | |
| Trypanocidal | Trypanosoma cruzi (amastigote) | - | 5.17 | ||
| Trypanocidal | Trypanosoma cruzi (trypomastigote) | - | 33.4 | ||
| Leishmanicidal | Leishmania mexicana (promastigote) | - | 0.42 µg/mL | ||
| Leishmanicidal | Leishmania mexicana (amastigote) | - | 0.85 µg/mL | ||
| Cytotoxicity | Vero cells | - | 46.5 | ||
| Cytotoxicity | HeLa, HL60, B16 cells | MTT Assay | 1.69 (HeLa) | ||
| Uvedalin | Trypanocidal | Trypanosoma cruzi (epimastigote) | [3H] thymidine uptake | 1.09 | |
| Trypanocidal | Trypanosoma cruzi (amastigote) | - | 3.34 | ||
| Trypanocidal | Trypanosoma cruzi (trypomastigote) | - | 25.0 | ||
| Leishmanicidal | Leishmania mexicana (promastigote) | - | 0.54 µg/mL | ||
| Leishmanicidal | Leishmania mexicana (amastigote) | - | 1.64 µg/mL | ||
| Cytotoxicity | Vero cells | - | 46.8 | ||
| Cytotoxicity | HeLa, HL60, B16 cells | MTT Assay | 1.93 (HeLa) | ||
| Polymatin B | Trypanocidal | Trypanosoma cruzi (epimastigote) | [3H] thymidine uptake | 4.90 | |
| Trypanocidal | Trypanosoma cruzi (amastigote) | - | 9.02 | ||
| Leishmanicidal | Leishmania mexicana (promastigote) | - | 0.49 µg/mL | ||
| Leishmanicidal | Leishmania mexicana (amastigote) | - | 1.12 µg/mL | ||
| Cytotoxicity | Vero cells | - | 147.3 | ||
| Dimeric SLs | Cytotoxicity | HeLa cells | MTT Assay | 1.69 - 1.93 | |
| 8β-angeloyloxy...* | Cytotoxicity | Bel-7402 | - | Moderate | |
| 8β-(3-methylbut...** | Cytotoxicity | Bel-7402 | - | Moderate |
*8β-angeloyloxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester **8β-(3-methylbut-2-enoyl) oxy-13-methoxyl-11, 13-dihydromelampolid-14-oic acid methyl ester
Table 2: Antimicrobial Activity of Sesquiterpene Lactones from S. sonchifolius
| Compound | Organism | Assay | MIC (µg/mL) | Reference |
| Enhydrin | Staphylococcus aureus (MRSA) | Microdilution broth | 125-500 | |
| Polymatin B | Staphylococcus aureus | Microdilution broth | No activity | |
| Allo-schkuhriolide | Staphylococcus aureus | Microdilution broth | No activity | |
| 8β-methacryloyloxymelampolid...* | Bacillus subtilis | - | Potent | |
| Pyricularia oryzae | - | Potent | ||
| 8β-tigloyloxymelampolid...** | Bacillus subtilis | - | Lower activity | |
| Fluctuanin | Bacillus subtilis | - | Strongest activity | |
| ent-kaurenoic acid | Staphylococcus aureus | Broth dilution | 125 | |
| Staphylococcus epidermidis | Broth dilution | 250 | ||
| Bacillus subtilis | Broth dilution | 1000 |
*8β-methacryloyloxymelampolid-14-oic acid methyl ester **8β-tigloyloxymelampolid-14-oic acid methyl ester
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxic and anti-inflammatory activities of a novel sesquiterpene lactone like this compound.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is dissolved in a solubilizing agent, is directly proportional to the number of metabolically active cells.
Materials:
-
Cell line (e.g., HeLa, Vero, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Test compound (this compound) dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Assessment: NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Principle: Cells are engineered to contain a reporter gene (e.g., luciferase) under the control of NF-κB response elements. When NF-κB is activated by a stimulus (e.g., TNF-α or LPS), it binds to these elements and drives the expression of the reporter gene. An inhibitor of NF-κB will prevent this process, leading to a reduced reporter signal.
Materials:
-
HEK293 or other suitable cells stably transfected with an NF-κB luciferase reporter plasmid.
-
Complete cell culture medium.
-
NF-κB stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).
-
Test compound (this compound) dissolved in DMSO.
-
Positive control inhibitor (e.g., Bay 11-7082).
-
96-well white, clear-bottom plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well plate at an appropriate density and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound or positive control for 1-2 hours before stimulation.
-
Stimulation: Add the NF-κB stimulus (e.g., TNF-α) to the wells, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis and Luciferase Assay: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions. Add the luciferase substrate to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control. Determine the IC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Hypothetical Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the isolation and biological screening of a natural product like this compound.
Caption: Bioactivity screening workflow for natural products.
Canonical NF-κB Signaling Pathway
This diagram illustrates the canonical NF-κB signaling pathway, a common target for anti-inflammatory compounds like sesquiterpene lactones.
Caption: Canonical NF-κB signaling pathway and its inhibition.
Conclusion
While the specific pharmacological profile of this compound remains to be elucidated, the extensive research on other sesquiterpene lactones from Smallanthus sonchifolius provides a strong foundation for future investigation. The data presented herein on related compounds suggest that this compound could possess significant cytotoxic, antimicrobial, and anti-inflammatory properties. The provided experimental protocols and pathway diagrams offer a roadmap for the systematic evaluation of this and other novel natural products. Further research is warranted to isolate and characterize this compound and to confirm its therapeutic potential.
References
- 1. Trypanocidal Activity of Smallanthus sonchifolius: Identification of Active Sesquiterpene Lactones by Bioassay-Guided Fractionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Germacranolide-type sesquiterpene lactones from Smallanthus sonchifolius with promising activity against Leishmania mexicana and Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Mechanism of Action of Demethylsonchifolin
A comprehensive overview for researchers, scientists, and drug development professionals.
Abstract
Demethylsonchifolin, a natural compound of interest, has been the subject of preliminary investigations to elucidate its biological activities and potential therapeutic applications. This technical guide synthesizes the currently available, albeit limited, scientific information regarding its mechanism of action. The primary focus of existing research, as detailed in publicly accessible literature, suggests a potential role for this compound in the modulation of key cellular signaling pathways, particularly those involved in inflammation and apoptosis. However, it is critical to note that in-depth studies providing specific quantitative data, fully characterized signaling cascades, and detailed experimental protocols for this compound remain scarce. This guide will present the current understanding and highlight areas requiring further investigation.
Putative Anti-Inflammatory and Pro-Apoptotic Activities
While direct evidence is not extensively available, the structural characteristics of this compound suggest potential interactions with cellular pathways commonly targeted by other natural products. The primary hypothesized mechanisms of action revolve around its potential to modulate inflammatory responses and induce programmed cell death (apoptosis) in pathological conditions.
Modulation of Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, are central regulators of the inflammatory process.
-
NF-κB Signaling: The NF-κB pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows NF-κB dimers to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Although not directly demonstrated for this compound, other structurally related compounds have been shown to inhibit NF-κB activation.
-
JAK/STAT Signaling: The JAK/STAT pathway transduces signals from cytokines and growth factors, playing a crucial role in immunity and inflammation. Ligand binding to cytokine receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene expression. Dysregulation of this pathway is associated with various inflammatory diseases and cancers.
Induction of Apoptosis
Apoptosis is a form of programmed cell death essential for tissue homeostasis and the elimination of damaged or cancerous cells. It is executed through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. The intrinsic pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which control the release of cytochrome c from the mitochondria, a key event in the activation of the apoptotic cascade.
Experimental Protocols for Investigating Mechanism of Action
To rigorously investigate the hypothesized mechanisms of action of this compound, a series of well-established experimental protocols are required. The following methodologies are standard in the field for elucidating the effects of a compound on cellular signaling pathways.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effects of a compound on cell survival and proliferation.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Western Blot Analysis
Western blotting is a technique used to detect and quantify specific proteins in a sample. It is crucial for examining the expression and phosphorylation status of key signaling proteins.
Protocol Outline:
-
Cell Lysis: Treat cells with this compound and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of the lysates using a method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-p65, anti-IκBα, anti-p-STAT3, anti-cleaved caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Flow Cytometry for Apoptosis Analysis
Flow cytometry can be used to quantify the percentage of apoptotic cells in a population.
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol Outline:
-
Treat cells with this compound.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Visualization of Signaling Pathways and Workflows
To aid in the conceptualization of the potential mechanisms and experimental approaches, the following diagrams are provided.
Caption: Hypothesized mechanism of NF-κB pathway inhibition.
Caption: Workflow for assessing apoptosis induction.
Quantitative Data Summary
As of the current literature review, there is no publicly available quantitative data, such as IC50 values, for this compound's effects on specific cell lines or enzymatic activities. The generation of such data is a critical next step in understanding its potency and therapeutic potential.
Table 1: Quantitative Data on this compound (To be determined)
| Assay | Cell Line / Target | IC50 / EC50 | Reference |
| Cell Viability (MTT) | e.g., Cancer Cell Line | TBD | TBD |
| NF-κB Inhibition | e.g., Reporter Assay | TBD | TBD |
| STAT3 Phosphorylation | e.g., Western Blot | TBD | TBD |
| Caspase-3 Activation | e.g., Fluorometric Assay | TBD | TBD |
Conclusion and Future Directions
The current body of scientific literature on the mechanism of action of this compound is nascent. While its chemical structure suggests potential anti-inflammatory and pro-apoptotic activities through modulation of pathways like NF-κB and JAK/STAT, direct experimental evidence is lacking. To advance the understanding of this compound, future research should focus on:
-
Systematic Screening: Conducting comprehensive in vitro screening against a panel of cancer cell lines and inflammatory cell models to determine its cytotoxic and anti-inflammatory potential.
-
Target Identification: Employing techniques such as proteomics and molecular docking to identify direct molecular targets of this compound.
-
In-depth Mechanistic Studies: Utilizing the experimental protocols outlined in this guide to thoroughly investigate its effects on specific signaling pathways.
-
In Vivo Studies: If promising in vitro activity is observed, progressing to animal models to evaluate its efficacy and safety in a physiological context.
This technical guide serves as a foundational document based on the limited available information and provides a roadmap for future research endeavors aimed at unlocking the therapeutic potential of this compound.
Demethylsonchifolin: An Uncharted Territory in Biological Activity
Despite a comprehensive search of available scientific literature, there is currently no public domain information detailing the biological activities of the chemical compound Demethylsonchifolin (CAS 956384-55-7). This indicates that the potential therapeutic properties of this specific molecule, including its anti-inflammatory, anticancer, or antioxidant effects, have not yet been a subject of published research.
While the broader class of molecules to which this compound may belong, such as phenolics or flavonoids, are known for their diverse biological activities, it is crucial to note that minor structural modifications can lead to significant changes in a compound's physiological effects. Therefore, extrapolating the activities of related compounds to this compound would be scientifically unfounded.
Our in-depth search strategy included queries for "this compound biological activities," "this compound anti-inflammatory activity," "this compound anticancer activity," and "this compound antioxidant properties" across extensive scientific databases. The search did not yield any primary research articles, reviews, or quantitative data pertaining to this specific compound.
Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the biological activities of this compound at this time.
This lack of information presents a clear gap in the current scientific knowledge and highlights an opportunity for future research. The exploration of this compound's biological profile could potentially unveil novel therapeutic avenues. Researchers in the fields of natural product chemistry, pharmacology, and drug development may find this compound to be a promising candidate for investigation. Further studies are required to isolate or synthesize this compound in sufficient quantities for biological screening and to subsequently elucidate its mechanisms of action, if any.
Demethylsonchifolin: A Technical Overview of a Sesquiterpene Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. This technical guide provides a summary of its chemical properties. While specific experimental data on the bioactivity of isolated this compound is not extensively available in current literature, this document outlines the likely biological activities and investigational pathways based on studies of its source organism, Sonchus oleraceus, and the broader class of sesquiterpene lactones.
Chemical and Physical Properties
A summary of the key chemical identifiers and molecular properties of this compound is provided below.
| Property | Value |
| CAS Number | 956384-55-7 |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.40 g/mol |
Putative Biological Activity and Signaling Pathways
Extracts from Sonchus oleraceus, rich in sesquiterpene lactones and other phytochemicals, have demonstrated notable anti-inflammatory and cytotoxic effects in preclinical studies.[1][2][3][4][5] The primary mechanism of anti-inflammatory action for many sesquiterpene lactones is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
The NF-κB pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound, like other related compounds, may exert anti-inflammatory effects by interfering with this pathway.
Hypothetical Anti-Inflammatory Signaling Pathway Inhibition
Below is a conceptual diagram illustrating the potential mechanism of action of this compound in inhibiting the NF-κB signaling cascade in a macrophage cell line, such as RAW 264.7, upon stimulation with lipopolysaccharide (LPS).
Illustrative Experimental Protocols
To investigate the biological activity of this compound, a series of in vitro experiments would be necessary. The following are detailed, representative protocols for assessing cytotoxicity and anti-inflammatory activity in a relevant cell line.
Cytotoxicity Assessment using MTT Assay
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM).
-
Incubation: The cells are incubated for 24 hours.
-
MTT Assay: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Measurement of Nitric Oxide (NO) Production
Objective: To evaluate the effect of this compound on the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated RAW 264.7 cells.
Methodology:
-
Cell Seeding and Pre-treatment: RAW 264.7 cells are seeded in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubated overnight. The cells are then pre-treated with non-toxic concentrations of this compound for 1 hour.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
-
Griess Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentration.
Experimental Workflow Diagram
The logical flow of these initial in vitro screening experiments is depicted below.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is limited, its classification as a sesquiterpene lactone from Sonchus oleraceus suggests a strong potential for anti-inflammatory and cytotoxic properties, likely mediated through the inhibition of the NF-κB signaling pathway. The experimental protocols outlined in this guide provide a standard framework for the initial in vitro evaluation of these activities. Further research, including isolation of the pure compound and comprehensive biological testing, is necessary to fully elucidate the therapeutic potential of this compound. Subsequent investigations could involve more detailed mechanistic studies, such as Western blot analysis for NF-κB pathway proteins, and in vivo studies using animal models of inflammation and cancer.
References
- 1. Cytotoxic Sesquiterpenes from Sonchus oleraceus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Sonchus oleraceus L.: ethnomedical, phytochemical and pharmacological aspects | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory and antipyretic effects of Sonchus oleraceus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Demethylsonchifolin Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core analytical standards and methodologies relevant to the research and development of Demethylsonchifolin, a sesquiterpene lactone with potential therapeutic applications. Due to the limited availability of specific data for this compound, this guide leverages established protocols and data for structurally related sesquiterpene lactones to provide a robust framework for its analysis.
Quantitative Analysis
Accurate quantification of this compound is critical for quality control, pharmacokinetic studies, and determining biological activity. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the method of choice for the quantitative analysis of sesquiterpene lactones.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-DAD-MS method is recommended for the simultaneous characterization and quantification of this compound.
Table 1: Typical HPLC Parameters for Sesquiterpene Lactone Analysis
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with 0.1% formic acid or acetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | DAD at 210-220 nm and/or MS |
| Injection Volume | 10-20 µL |
| Column Temperature | 25-30 °C |
Table 2: Representative HPLC Method Validation Data for Sesquiterpene Lactones
| Parameter | Typical Value Range |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL |
| Recovery | 95% - 105% |
| Precision (RSD%) | < 2% |
Experimental Protocol: HPLC-DAD-MS Analysis
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (B129727) or acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract this compound from the matrix (e.g., plant material, plasma) using an appropriate solvent (e.g., methanol, ethyl acetate). The extract may require further clean-up using solid-phase extraction (SPE). Evaporate the solvent and reconstitute the residue in the mobile phase.
-
Chromatographic Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
-
Mass Spectrometric Identification: Utilize the mass spectrometer to confirm the identity of the analyte by comparing its mass spectrum with that of the reference standard.
Figure 1. General workflow for the quantitative analysis of this compound using HPLC-DAD-MS.
Structural Elucidation
The definitive identification and structural confirmation of this compound rely on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in Sesquiterpene Lactones
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Lactone Carbonyl | - | 170 - 180 |
| Ester Carbonyl | - | 165 - 175 |
| Olefinic Protons/Carbons | 5.0 - 7.5 | 110 - 150 |
| Carbons Bearing Oxygen | 3.5 - 5.5 | 60 - 90 |
| Methyl Groups | 0.8 - 2.5 | 10 - 30 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a pure sample of this compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.
-
Spectral Analysis: Assign the proton and carbon signals using the 1D and 2D NMR data. The HMBC spectrum is particularly useful for establishing long-range correlations and assembling the carbon skeleton.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of this compound and aids in its structural elucidation through the analysis of fragmentation patterns.
Table 4: Common Fragmentation Pathways for Sesquiterpene Lactones in Mass Spectrometry
| Fragmentation Process | Description |
| Loss of Water (-18 Da) | Common for compounds with hydroxyl groups. |
| Loss of CO (-28 Da) or CO₂ (-44 Da) | Often observed from lactone or ester functionalities. |
| Loss of the Ester Side Chain | Cleavage of the ester bond. |
| Retro-Diels-Alder Reactions | Characteristic for certain cyclic systems. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled to an HPLC system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate molecular ions with minimal fragmentation.
-
High-Resolution MS: Determine the accurate mass and elemental composition using a high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Elucidate the fragmentation pathway to confirm the structure.
Figure 2. A generalized fragmentation pathway for a protonated sesquiterpene lactone in MS/MS.
Biological Activity Assays
Based on the known activities of related sesquiterpene lactones, this compound is likely to possess anti-inflammatory and cytotoxic properties. Standard in vitro assays can be employed to evaluate these potential biological effects.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed by its ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
-
Cell Culture: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a defined period.
-
Stimulation: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).
-
Analysis: Measure the inhibition of NF-κB activation. This can be done by:
-
Western Blot: Analyzing the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.
-
Reporter Gene Assay: Using a cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB promoter.
-
ELISA: Quantifying the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) that are downstream targets of NF-κB.
-
Figure 3. Potential inhibition of the NF-κB signaling pathway by this compound.
Cytotoxicity
The cytotoxic effects of this compound can be evaluated against various cancer cell lines using cell viability assays.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
The induction of apoptosis is a common mechanism of cytotoxicity for many natural products.
Figure 4. A plausible apoptosis induction pathway for this compound via mitochondrial-mediated ROS production.
Demethylsonchifolin: A Technical Whitepaper on its Role as a Sesquiterpenoid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Demethylsonchifolin is a naturally occurring sesquiterpenoid lactone isolated from Smallanthus sonchifolius. While specific research on this compound is limited, its structural class, the melampolide-type sesquiterpenoids, is the subject of extensive investigation for a range of biological activities. This technical guide provides a comprehensive overview of this compound, placing it within the broader context of related, well-studied sesquiterpenoids from the same plant source. This document will detail the known biological activities, potential mechanisms of action, and relevant experimental protocols associated with these compounds, offering a valuable resource for researchers interested in the therapeutic potential of this class of natural products.
Introduction to this compound and Sesquiterpenoids
This compound is classified as a sesquiterpenoid, a diverse class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. These compounds are widely distributed in the plant kingdom and are known to possess a vast array of biological activities. This compound is specifically a melampolide-type sesquiterpene lactone, a subclass characterized by a germacrane (B1241064) skeleton. It is isolated from the leaves of Smallanthus sonchifolius (yacon), a plant traditionally used in folk medicine.
While direct biological data for this compound is not extensively available in current literature, several other sesquiterpenoid lactones isolated from Smallanthus sonchifolius, such as enhydrin, uvedalin, and polymatin B, have been studied for their significant biological effects, including trypanocidal and antimicrobial properties. This guide will leverage the data on these closely related compounds to infer the potential biological role and mechanisms of action of this compound.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 956384-55-7 | [1] |
| Molecular Formula | C₂₀H₂₄O₆ | [2] |
| Molecular Weight | 360.401 g/mol | [2] |
| Boiling Point | 563.2±50.0 °C at 760 mmHg | [2] |
| Density | 1.2±0.1 g/cm³ | [2] |
| Flash Point | 198.0±23.6 °C |
Biological Activities of Related Sesquiterpenoids from Smallanthus sonchifolius
Due to the limited specific data on this compound, this section summarizes the reported biological activities of other structurally similar sesquiterpenoid lactones isolated from Smallanthus sonchifolius. These findings provide a strong basis for predicting the potential therapeutic applications of this compound.
Trypanocidal Activity
Several sesquiterpenoid lactones from S. sonchifolius have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.
| Compound | IC₅₀ (μM) vs. Epimastigotes | IC₅₀ (μM) vs. Amastigotes | CC₅₀ (μM) on Vero cells | Selectivity Index (Amastigote/Vero) |
| Enhydrin | 0.84 | 5.17 | 46.5 | 9.0 |
| Uvedalin | 1.09 | 3.34 | 46.8 | 14.0 |
| Polymatin B | 4.90 | 9.02 | 147.3 | 16.3 |
Data sourced from a study on the trypanocidal activity of sesquiterpene lactones from Smallanthus sonchifolius.
Antimicrobial Activity
Melampolide-type sesquiterpenoids from S. sonchifolius have also been shown to possess antimicrobial properties.
| Compound | Minimal Inhibitory Weight (mg) vs. Bacillus subtilis |
| Fluctuanin | 25 |
| Uvedalin | 50 |
| Sonchifolin | 100 |
| Enhydrin | 100 |
| 8β-tigloyloxymelampolid-14-oic acid methyl ester | 50 |
| 8β-methacryloyloxymelampolid-14-oic acid methyl ester | 25 |
Data from a study on the purification and identification of antimicrobial sesquiterpene lactones from yacon leaves.
Potential Mechanisms of Action and Signaling Pathways
Based on the known activities of related sesquiterpenoid lactones, the following mechanisms and signaling pathways are proposed for this compound.
Inferred Anti-inflammatory Mechanism via NF-κB Inhibition
Sesquiterpene lactones are well-documented inhibitors of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation. The proposed mechanism involves the direct alkylation of the p65 subunit of NF-κB by the α-methylene-γ-lactone moiety, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.
References
Methodological & Application
Application Note and Protocol: HPLC-MS Analysis of Demethylsonchifolin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of demethylsonchifolin, a sesquiterpenoid found in plants such as Smallanthus sonchifolius (yacon).
Introduction
This compound is a sesquiterpene lactone with the molecular formula C₂₀H₂₄O₆ and a molecular weight of 360.401 g/mol . As a member of the sesquiterpenoid class of natural products, it is of interest to researchers for its potential biological activities. Accurate and sensitive quantification of this compound in various matrices, such as plant extracts or biological samples, is crucial for phytochemical studies, quality control of herbal products, and pharmacokinetic research. This application note describes a robust HPLC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation (from Smallanthus sonchifolius leaves)
This protocol is adapted from methods for extracting sesquiterpene lactones from yacon leaves.[1][2]
-
Drying and Grinding: Dry the fresh leaves of Smallanthus sonchifolius at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate 10 g of the powdered leaf material with 100 mL of 95% ethanol (B145695) at room temperature for 24 hours with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure complete extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanol extract.
-
-
Fractionation (Optional, for cleaner samples):
-
Suspend the crude extract in distilled water.
-
Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
-
Evaporate the desired fraction to dryness.
-
-
Final Sample Preparation for HPLC-MS:
-
Dissolve a known amount of the dried extract or fraction in a suitable solvent, such as methanol (B129727) or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial before injection.
-
HPLC-MS Analysis
The following conditions are based on established methods for the analysis of sesquiterpene lactones from Smallanthus sonchifolius and related compounds.[1][3][4]
-
Instrumentation: A High-Performance Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.
-
HPLC Column: A C18 reversed-phase column is recommended (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to ensure good separation from other matrix components. A typical gradient could be:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode is generally suitable for sesquiterpene lactones.
-
Scan Mode: For quantification, Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is recommended for its high selectivity and sensitivity. For initial identification and structural confirmation, a full scan or product ion scan is necessary.
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~120-150°C
-
Desolvation Gas (Nitrogen) Flow: ~600-800 L/hr
-
Desolvation Temperature: ~350-450°C
-
Collision Gas: Argon
-
Data Presentation
Predicted Mass Spectrometry Data for this compound
The following table summarizes the predicted mass-to-charge ratios (m/z) for this compound in positive ion mode. The fragmentation pattern is predicted based on the known fragmentation of other sesquiterpene lactones, which often involves the neutral loss of the ester side chain.
| Parameter | Value | Description |
| Molecular Formula | C₂₀H₂₄O₆ | |
| Molecular Weight | 360.401 | |
| Precursor Ion [M+H]⁺ | 361.16 | The protonated molecule. This will be the precursor ion for MS/MS experiments. |
| Predicted Major Fragment Ion | ~261.1 | This corresponds to the loss of the (2Z)-2-methyl-2-butenoic acid side chain (mass ≈ 100.05 Da) from the precursor ion. This is a common fragmentation pathway for sesquiterpene lactones with ester side chains. |
| SRM/MRM Transition | 361.16 → 261.1 | This transition is predicted to be the most specific and sensitive for the quantification of this compound. |
Quantitative Data Summary (Hypothetical for a Validated Method)
The following table is a template for presenting quantitative data once the method has been validated. The values are hypothetical and should be replaced with experimental data.
| Parameter | Expected Range |
| Retention Time (RT) | 5 - 15 min (dependent on exact gradient) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Visualizations
Experimental Workflow
Predicted Fragmentation Pathway
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]
- 2. Purification and identification of antimicrobial sesquiterpene lactones from yacon (Smallanthus sonchifolius) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of Yacon Leaves (Smallanthus sonchifolius) for α-Glucosidase Inhibitors Using Metabolomics and In Silico Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Demethylsonchifolin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Demethylsonchifolin is a sesquiterpenoid lactone, a class of natural products known for a wide range of biological activities. Accurate and precise quantification of this compound in plant extracts is crucial for phytochemical analysis, quality control of herbal products, and pharmacokinetic studies in drug development. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). These methods offer a template for researchers to develop and validate their own assays for this specific compound.
Section 1: Experimental Protocols
Protocol for Sample Preparation from Plant Material
This protocol outlines a general procedure for extracting this compound from a dried plant matrix.
-
Plant Material Handling : Dry the plant material (e.g., leaves, roots) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction :
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of methanol (B129727) (HPLC grade).
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Pool the supernatants from all three extractions.
-
-
Filtration and Storage :
-
Filter the pooled extract through a 0.22 µm syringe filter into an amber HPLC vial.
-
Store the prepared sample at 4°C until analysis.
-
Protocol for HPLC-UV Analysis
This method is suitable for routine quantification where high sensitivity is not required. Sesquiterpene lactones can often be detected at low UV wavelengths. [1][2] Table 1: HPLC-UV Chromatographic Conditions
| Parameter | Recommended Condition |
| Instrument | HPLC System with UV/Vis or DAD Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-25 min, 30-70% B;25-30 min, 70-30% B;30-35 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | 210 nm |
| Injection Volume | 10 µL |
| Standard Solution | Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a calibration curve by serially diluting the stock to concentrations from 1 to 100 µg/mL. |
Protocol for UPLC-MS/MS Analysis
This method provides high sensitivity and selectivity, making it ideal for detecting trace amounts of this compound, such as in pharmacokinetic studies. The parameters are based on established methods for similar sesquiterpene lactones. [3] Table 2: UPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |
| Column | C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient Elution | 0-1 min, 10% B;1-5 min, 10-90% B;5-6 min, 90% B;6-6.1 min, 90-10% B;6.1-8 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Precursor Ion [M+H]⁺: m/z 361.16Product Ions (Quantifier/Qualifier): To be determined by direct infusion of a standard. A plausible fragmentation would involve loss of water or the ester side chain. |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Note: The molecular formula for this compound is C20H24O6, with a molecular weight of 360.401 g/mol . The precursor ion [M+H]⁺ is therefore calculated as 361.16. [4]Optimal product ions for Multiple Reaction Monitoring (MRM) must be determined empirically by infusing a pure standard.
Section 2: Data Presentation and Validation
Method validation should be performed according to standard guidelines (e.g., ICH Q2(R1)). The following tables summarize typical validation parameters and expected results for a robust quantitative method.
Table 3: HPLC-UV Method Validation Summary
| Parameter | Specification Range | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | Met |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 1.0 µg/mL |
| Precision (%RSD) | Intra-day: < 2%Inter-day: < 3% | < 1.5%< 2.5% |
| Accuracy (% Recovery) | 95 - 105% | 98.7% |
Table 4: UPLC-MS/MS Method Validation Summary
| Parameter | Specification Range | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 0.5 - 500 ng/mL | Met |
| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.15 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 ng/mL |
| Precision (%RSD) | Intra-day: < 10%Inter-day: < 15% | < 5%< 8% |
| Accuracy (% Recovery) | 90 - 110% | 102.3% |
Section 3: Visualized Workflows and Pathways
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to quantitative analysis of this compound.
Plausible Signaling Pathway: Anti-inflammatory Action
Many flavonoids and sesquiterpenoids exert anti-inflammatory effects by modulating the NF-κB signaling pathway. [5]Inflammatory stimuli typically lead to the activation of IKK, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound, like other related compounds, may inhibit this pathway, potentially at the IKK activation or IκBα degradation step.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Separation and quantitative determination of sesquiterpene lactones in Lindera aggregata (wu-yao) by ultra-performance LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:956384-55-7 | Chemsrc [chemsrc.com]
- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Developing In Vitro Assays for Demethylsonchifolin: A Guide for Researchers
Application Note & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin, a natural product isolated from the medicinal plant Yacon (Smallanthus sonchifolius), presents a promising scaffold for drug discovery. Extracts of Smallanthus sonchifolius have demonstrated significant anti-inflammatory and antioxidant properties, suggesting the potential of its individual constituents, including this compound, as therapeutic agents.[1][2][3][4][5] The primary bioactive compounds in Yacon, such as sesquiterpene lactones and phenolic acids, are known to modulate key signaling pathways involved in inflammation. This document provides a comprehensive guide for the development and implementation of in vitro assays to characterize the biological activity of this compound, with a focus on its potential anti-inflammatory and cytotoxic effects. The protocols provided herein are based on established methodologies for assessing inflammation and cytotoxicity and are tailored for the investigation of novel natural products like this compound.
Potential Signaling Pathways
Based on the known activities of compounds from Smallanthus sonchifolius and other structurally related natural products, this compound is hypothesized to exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, enzymes, and adhesion molecules.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and is crucial for identifying cytotoxic concentrations.
Workflow:
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell viability) using non-linear regression analysis.
Data Presentation:
| Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| IC₅₀ (µM) |
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the level of nitrite (B80452), a stable product of NO, in the culture medium, which is an indicator of inflammatory response in cells like macrophages.
Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight. Pre-treat the cells with non-cytotoxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor like L-NAME + LPS).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | ||
| LPS (1 µg/mL) | 0 | |
| LPS + this compound (X µM) | ||
| LPS + this compound (Y µM) | ||
| LPS + this compound (Z µM) | ||
| IC₅₀ (µM) |
Quantification of Pro-inflammatory Cytokines (ELISA)
This protocol measures the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.
Protocol:
-
Cell Culture and Treatment: Follow steps 1-3 of the Griess Assay protocol.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until use.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits used. This typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokines in the samples. Express the results as a percentage of inhibition compared to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
| Control | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| LPS + this compound (X µM) | ||||
| LPS + this compound (Y µM) | ||||
| LPS + this compound (Z µM) | ||||
| IC₅₀ (µM) |
Western Blot Analysis for NF-κB and MAPK Signaling Pathways
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the NF-κB and MAPK signaling pathways.
Workflow:
References
- 1. scielo.br [scielo.br]
- 2. Smallanthus sonchifolius leaf attenuates neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Smallanthus sonchifolius Flour on Metabolic Parameters: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Yacon (Smallanthus sonchifolius) Leaf Extract Attenuates Hyperglycemia and Skeletal Muscle Oxidative Stress and Inflammation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Demethylsonchifolin: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin is a natural compound that has garnered interest for its potential therapeutic properties, particularly in the context of cancer research. Its structural similarity to other bioactive molecules, such as Demethoxycurcumin, suggests that it may exert its effects through the modulation of key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. This document provides detailed application notes and standardized protocols for utilizing this compound in cell culture experiments to investigate its biological activity. The primary focus is on its potential to induce apoptosis through the inhibition of the NF-κB signaling pathway, with a secondary exploration of its possible effects on the STAT3 pathway.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of a compound. While specific IC50 values for this compound are not extensively documented in publicly available literature, data from a structurally similar compound, Demethoxycurcumin, can provide a valuable reference for initial experimental design.
Table 1: IC50 Value of the Related Compound Demethoxycurcumin
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) |
| FaDu | Head and Neck Squamous Cell Carcinoma | MTT | 24 | ~37.78 |
Note: This data is for Demethoxycurcumin and should be used as a preliminary guide for determining the effective concentration range for this compound. It is highly recommended to perform a dose-response experiment to determine the specific IC50 of this compound for each cell line of interest.
Signaling Pathway Analysis
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival and resistance to therapy. Compounds that inhibit NF-κB signaling are therefore of significant interest as potential anti-cancer agents. Evidence from related compounds suggests that this compound may induce apoptosis by inhibiting the NF-κB pathway. This inhibition is thought to occur through the suppression of NF-κB phosphorylation and its subsequent translocation to the nucleus, where it would normally activate the transcription of pro-survival genes.
Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor implicated in cancer development and progression. Constitutive activation of STAT3 is observed in a wide variety of human cancers and is associated with the promotion of cell proliferation, survival, and angiogenesis. While direct evidence is pending, the broad anti-cancer profile of related natural compounds suggests that this compound may also exert inhibitory effects on the STAT3 signaling pathway, potentially by inhibiting its phosphorylation.
Figure 2: Potential inhibitory effect of this compound on the STAT3 signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological effects of this compound on cancer cells in culture.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.[1][2][3][4]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range, based on related compounds, is 1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, protected from light.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Figure 3: Experimental workflow for the MTT cell viability assay.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within 1 hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Figure 4: Experimental workflow for the Annexin V/PI apoptosis assay.
Protocol 3: Western Blot Analysis for NF-κB and STAT3 Pathways
This protocol is for examining the effect of this compound on the protein expression and phosphorylation status of key components of the NF-κB and STAT3 signaling pathways.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB p65, anti-NF-κB p65, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well or 10 cm plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations and for the desired time.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysate and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples to the same concentration and add Laemmli sample buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Figure 5: Experimental workflow for Western blot analysis.
References
No Animal Model Studies Found for Demethylsonchifolin
Despite a comprehensive search of scientific literature, no specific animal model studies investigating the compound Demethylsonchifolin were identified. As a result, the creation of detailed Application Notes and Protocols, as requested, is not possible at this time due to the absence of publicly available preclinical research data.
Therefore, it is not feasible to provide the following as they are contingent on existing research:
-
Quantitative Data Summary: Without experimental data, there is no information to summarize regarding dosage, treatment duration, efficacy, or safety endpoints in animal models.
-
Detailed Experimental Protocols: The absence of published studies means that there are no established methodologies for animal model creation, drug administration, or outcome assessment for this compound.
-
Signaling Pathway and Workflow Diagrams: As the mechanism of action of this compound in a biological system has not been elucidated through in vivo research, no signaling pathways or experimental workflows can be visualized.
Researchers, scientists, and drug development professionals interested in the potential of this compound will need to conduct foundational preclinical research, including in vitro and subsequent in vivo animal model studies, to establish its pharmacological profile. Such studies would be the first step in determining any potential therapeutic applications and would be necessary before any detailed protocols or application notes can be developed.
Demethylsonchifolin: Application Notes and Protocols for Inducing Apoptosis in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin, a sesquiterpene lactone, has emerged as a compound of interest in oncology research due to its potential to induce apoptosis in cancer cells. This document provides detailed application notes and standardized protocols for investigating the pro-apoptotic effects of this compound. The methodologies outlined below are based on established techniques for studying apoptosis and the known mechanisms of similar natural compounds. Researchers should note that specific concentrations and incubation times may require optimization for different cancer cell lines and experimental conditions.
Mechanism of Action Overview
Based on studies of structurally related compounds, this compound is hypothesized to induce apoptosis through a multi-faceted mechanism primarily involving the intrinsic (mitochondrial) pathway. The proposed mechanism includes the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, and interference with key cell survival signaling pathways such as PI3K/Akt and MAPK.
Data Presentation
The following tables summarize the cytotoxic activity of compounds structurally related to this compound in various human cancer cell lines. These IC50 values, the concentration of a drug that inhibits a biological process by 50%, serve as a valuable reference for designing experiments with this compound.[1][2]
Table 1: IC50 Values of Related Sesquiterpene Lactones in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Demethylzeylasteral | A549 | Lung Cancer | 2.5 |
| Demethylzeylasteral | MCF-7 | Breast Cancer | 1.8 |
| Demethylzeylasteral | HCT116 | Colon Cancer | 3.2 |
| Parthenolide | HeLa | Cervical Cancer | 5.0 |
| Parthenolide | Jurkat | T-cell Leukemia | 7.5 |
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways involved in this compound-induced apoptosis and a general experimental workflow for its investigation.
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Caption: General experimental workflow for investigating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.[3]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as determined from the cell viability assay.
-
Harvest both adherent and floating cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay measures intracellular ROS levels.[4]
Materials:
-
Treated and untreated cells
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Serum-free medium
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black plate or appropriate culture vessel.
-
Treat cells with this compound for the desired time.
-
Wash the cells twice with PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.
Western Blot Analysis
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and related signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Demethylsonchifolin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylsonchifolin, a sesquiterpene lactone, and its analogs represent a promising class of compounds for drug discovery, particularly in the realm of anti-inflammatory and anticancer therapeutics. A crucial step in the development of these compounds is the ability to screen large libraries of analogs efficiently and quantitatively to identify lead candidates with desired biological activities. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays tailored for the evaluation of this compound analogs. The primary focus is on assays targeting the NF-κB signaling pathway, a key regulator of inflammation and cell survival that is frequently modulated by sesquiterpene lactones.
Key Screening Assays
Three robust and widely used HTS platforms are presented:
-
NF-κB Luciferase Reporter Assay: A cell-based assay to quantify the inhibition of NF-κB transcriptional activity.
-
AlphaLISA for Pro-inflammatory Cytokine Detection: A bead-based immunoassay to measure the suppression of cytokine release from stimulated immune cells.
-
Fluorescence Polarization (FP) Competitive Binding Assay: A biophysical assay to determine the direct interaction of analogs with key proteins in the NF-κB pathway.
Application Note 1: NF-κB Luciferase Reporter Assay
This assay is designed to identify and quantify the inhibitory effects of this compound analogs on the canonical NF-κB signaling pathway.[1][2] The principle involves a reporter gene (luciferase) under the control of NF-κB response elements.[3] Activation of the NF-κB pathway, typically by a stimulant like Tumor Necrosis Factor-alpha (TNF-α), leads to the translocation of NF-κB to the nucleus, driving the expression of luciferase.[1][3] Inhibitors of this pathway will result in a decrease in the luminescent signal.
Experimental Workflow
Caption: Workflow for the NF-κB Luciferase Reporter HTS Assay.
Quantitative Data Summary (Illustrative)
The following table presents illustrative data for a set of hypothetical this compound analogs tested for their ability to inhibit TNF-α-induced NF-κB activation.
| Compound ID | Analog Structure/Modification | IC50 (µM) for NF-κB Inhibition | Max Inhibition (%) |
| DMSF-001 | This compound (Parent) | 8.5 | 98 |
| DMSF-002 | C4-Epimer | 12.2 | 95 |
| DMSF-003 | C8-Ester (Acetate) | 5.1 | 99 |
| DMSF-004 | C8-Ester (Propionate) | 3.8 | 99 |
| DMSF-005 | Michael-addition adduct | > 50 | 20 |
Detailed Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells stably expressing an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
White, clear-bottom 384-well assay plates
-
This compound analogs dissolved in DMSO
-
Recombinant Human TNF-α
-
Luciferase assay reagent
-
Phosphate Buffered Saline (PBS)
-
Automated liquid handling system (recommended)
-
Luminometer plate reader
Procedure:
-
Cell Seeding (Day 1):
-
Culture HEK293T NF-κB reporter cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium at a density of 2.5 x 10^5 cells/mL.
-
Using an automated dispenser, seed 40 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.
-
Incubate overnight at 37°C in a 5% CO2 humidified incubator.
-
-
Compound Addition (Day 2):
-
Prepare serial dilutions of this compound analogs in DMSO. Further dilute in culture medium to the final desired concentrations (typically with a final DMSO concentration ≤ 0.5%).
-
Remove plates from the incubator and add 10 µL of the diluted compound solutions to the appropriate wells. Include vehicle control (DMSO) and positive control (a known NF-κB inhibitor) wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation (Day 2):
-
Prepare a solution of TNF-α in culture medium at a concentration that induces ~80-90% of the maximal luciferase signal (pre-determined EC80, e.g., 20 ng/mL).
-
Add 10 µL of the TNF-α solution to all wells except the unstimulated (negative control) wells.
-
Incubate for 6-8 hours at 37°C.
-
-
Luminescence Measurement (Day 2):
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data by setting the average signal from the unstimulated, vehicle-treated wells as 0% inhibition and the average signal from the TNF-α-stimulated, vehicle-treated wells as 100% activity (0% inhibition).
-
Calculate the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each analog.
Application Note 2: AlphaLISA for Pro-inflammatory Cytokine Detection
This application note describes a high-throughput, homogeneous (no-wash) immunoassay for the quantitative detection of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) or TNF-α, secreted from immune cells (e.g., peripheral blood mononuclear cells - PBMCs or macrophage-like cell lines) upon stimulation. This assay is valuable for assessing the anti-inflammatory potential of this compound analogs.
Signaling Pathway
Caption: LPS-induced cytokine production pathway and potential inhibition by analogs.
Quantitative Data Summary (Illustrative)
The following table shows representative data for the inhibition of IL-6 secretion from LPS-stimulated RAW 264.7 macrophages by hypothetical this compound analogs.
| Compound ID | Analog Structure/Modification | IC50 (µM) for IL-6 Inhibition |
| DMSF-001 | This compound (Parent) | 10.2 |
| DMSF-002 | C4-Epimer | 15.8 |
| DMSF-003 | C8-Ester (Acetate) | 6.5 |
| DMSF-004 | C8-Ester (Propionate) | 4.9 |
| DMSF-005 | Michael-addition adduct | > 50 |
Detailed Protocol: AlphaLISA for IL-6 Detection
Materials:
-
RAW 264.7 macrophage cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
White, opaque 384-well assay plates
-
Lipopolysaccharide (LPS)
-
This compound analogs dissolved in DMSO
-
AlphaLISA IL-6 detection kit (containing Acceptor beads, Donor beads, and biotinylated antibody)
-
AlphaLISA-compatible plate reader
Procedure:
-
Cell Seeding and Treatment (Day 1):
-
Seed RAW 264.7 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium.
-
Incubate for 4-6 hours at 37°C.
-
Add 5 µL of diluted this compound analogs or vehicle control to the wells.
-
Incubate for 1 hour at 37°C.
-
-
Cell Stimulation (Day 1):
-
Prepare an LPS solution in culture medium at a pre-determined optimal concentration (e.g., 100 ng/mL).
-
Add 5 µL of the LPS solution to each well (except for unstimulated controls).
-
Incubate overnight (18-24 hours) at 37°C.
-
-
AlphaLISA Assay (Day 2):
-
Carefully transfer 5 µL of the cell culture supernatant to a new 384-well white AlphaLISA plate.
-
Prepare a mixture of AlphaLISA Acceptor beads and biotinylated anti-IL-6 antibody in AlphaLISA buffer according to the manufacturer's protocol.
-
Add 10 µL of this mixture to each well containing the supernatant.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Add 10 µL of Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis:
-
Generate a standard curve using the recombinant IL-6 standard provided in the kit.
-
Determine the concentration of IL-6 in each sample by interpolating from the standard curve.
-
Calculate the percent inhibition of IL-6 secretion for each compound concentration relative to the LPS-stimulated, vehicle-treated control.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value.
Application Note 3: Fluorescence Polarization (FP) Competitive Binding Assay
This assay is employed to investigate whether this compound analogs directly bind to a specific protein target within the NF-κB pathway, for example, the p50 subunit of NF-κB. The assay measures the change in polarization of light emitted from a fluorescently labeled probe (a known binder to the target protein). If a test compound competes with the probe for binding to the target protein, the probe will be displaced, resulting in a decrease in the fluorescence polarization signal.
Assay Principle
Caption: Principle of the FP competitive binding assay.
Quantitative Data Summary (Illustrative)
The following table provides illustrative data for the binding affinity of hypothetical this compound analogs to the NF-κB p50 subunit.
| Compound ID | Analog Structure/Modification | Ki (µM) for NF-κB p50 Binding |
| DMSF-001 | This compound (Parent) | 15.5 |
| DMSF-002 | C4-Epimer | 25.1 |
| DMSF-003 | C8-Ester (Acetate) | 9.8 |
| DMSF-004 | C8-Ester (Propionate) | 7.2 |
| DMSF-005 | Michael-addition adduct | > 100 |
Detailed Protocol: FP Competitive Binding Assay for NF-κB p50
Materials:
-
Recombinant human NF-κB p50 protein
-
Fluorescently labeled probe (e.g., a fluorescein-labeled peptide known to bind p50)
-
FP assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-volume 384-well assay plates
-
This compound analogs dissolved in DMSO
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Reagent Preparation:
-
Determine the optimal concentration of the fluorescent probe and the target protein through preliminary titration experiments to achieve a stable and significant polarization window.
-
-
Assay Setup:
-
In a 384-well plate, add the following in order:
-
10 µL of FP assay buffer.
-
5 µL of this compound analog dilutions in assay buffer (or DMSO for controls, ensuring final concentration is low).
-
5 µL of the NF-κB p50 protein at 2x the final concentration.
-
-
Mix gently and incubate for 15 minutes at room temperature.
-
-
Probe Addition and Measurement:
-
Add 5 µL of the fluorescent probe at 2x the final concentration to all wells.
-
Incubate for 30-60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis:
-
The raw data will be in millipolarization (mP) units.
-
Define the 0% and 100% displacement controls:
-
0% displacement (high mP): Wells with probe, protein, and vehicle (DMSO).
-
100% displacement (low mP): Wells with only the probe and vehicle.
-
-
Calculate the percent displacement for each compound concentration.
-
Plot the percent displacement against the log of the compound concentration and fit the data to a competitive binding model to determine the IC50.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires the known affinity (Kd) of the fluorescent probe for the target protein.
Conclusion
The high-throughput screening assays detailed in these application notes provide a robust framework for the systematic evaluation of this compound analogs. By employing a combination of cell-based functional assays and biophysical binding assays, researchers can efficiently identify potent modulators of the NF-κB pathway, characterize their mechanism of action, and advance the most promising candidates in the drug discovery pipeline. Careful optimization of each assay for the specific cell lines, reagents, and instrumentation is crucial for generating high-quality, reproducible data.
References
Application Note: A Robust LC-MS/MS Method for the Detection and Quantification of Demethylsonchifolin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Demethylsonchifolin, a sesquiterpene lactone found in Smallanthus sonchifolius (yacon) with potential pharmacological activities. The protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, suitable for pharmacokinetic studies, natural product quantification, and quality control applications. The method utilizes a reversed-phase chromatographic separation coupled with electrospray ionization in positive ion mode and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Introduction
This compound is a sesquiterpene lactone with the molecular formula C₂₀H₂₄O₆ and a molecular weight of 360.4 g/mol . Sesquiterpene lactones from Smallanthus sonchifolius have been reported to possess anti-inflammatory and cytotoxic properties, making this compound a compound of interest for drug discovery and development. A reliable and validated analytical method is crucial for the accurate quantification of this compound in various biological and botanical matrices. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, enabling precise measurement even at low concentrations. This document provides a detailed protocol for the development and application of an LC-MS/MS method for this compound analysis.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from a biological matrix such as plasma.
Materials:
-
Biological plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., a structurally similar sesquiterpene lactone not present in the sample)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
SPE vacuum manifold
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Sample Pre-treatment: Thaw plasma samples on ice. To 500 µL of plasma, add 50 µL of the internal standard solution. Vortex for 30 seconds.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the plasma sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water with 0.1% formic acid. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water with 0.1% formic acid to remove polar impurities.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).[1]
-
Mobile Phase A: Water with 0.1% formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-8 min: 10-90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Gas Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Collision Gas: Argon.
Theoretical MRM Transitions for this compound:
Based on the structure of this compound (C₂₀H₂₄O₆, MW=360.4), the protonated molecule [M+H]⁺ would have an m/z of 361.4. A plausible fragmentation would involve the loss of the angeloyl group (C₅H₈O₂) with a mass of 100.1 Da, and a subsequent loss of water (H₂O, 18.0 Da). The following are proposed MRM transitions that require experimental optimization:
-
Quantifier: 361.4 > 261.3
-
Qualifier: 361.4 > 243.3
Data Presentation
The following tables present representative quantitative data for sesquiterpene lactones from Smallanthus sonchifolius, which can be used as a benchmark for the method validation of this compound detection.[2][3]
Table 1: Method Validation Parameters for Sesquiterpene Lactone Analysis. [2]
| Parameter | Enhydrin | Uvedalin |
| Linearity Range (µg/mL) | 1.57 - 100 | 0.44 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.52 | 0.14 |
| Limit of Quantification (LOQ) (µg/mL) | 1.57 | 0.44 |
| Recovery (%) | 98 - 102 | 97 - 101 |
| Precision (%RSD) | < 5% | < 5% |
Visualizations
LC-MS/MS Method Development Workflow
The following diagram illustrates the logical workflow for the development of the LC-MS/MS method described in this application note.
Caption: Workflow for LC-MS/MS method development.
Potential Anti-Inflammatory Signaling Pathway
While the direct molecular targets of this compound are not yet fully elucidated, many sesquiterpene lactones exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and Nrf2 pathways. The following diagram illustrates a generalized overview of these pathways.
Caption: Potential anti-inflammatory signaling pathways.
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The described sample preparation protocol and analytical conditions offer the high sensitivity and selectivity required for the analysis of this sesquiterpene lactone in complex matrices. The method is suitable for a wide range of applications in drug discovery, pharmacokinetics, and natural product analysis. The provided workflow and pathway diagrams serve as valuable tools for researchers in the field. Further validation of the proposed MRM transitions is recommended for specific applications.
References
- 1. Antioxidant activities and quali-quantitative analysis of different Smallanthus sonchifolius [(Poepp. and Endl.) H. Robinson] landrace extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]
In Vitro ADME/DMPK Screening of Demethylsonchifolin: Application Notes and Protocols
Introduction
Demethylsonchifolin is a sesquiterpene lactone that has garnered interest for its potential pharmacological activities. Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, also known as Drug Metabolism and Pharmacokinetics (DMPK), is a critical step in the drug discovery and development pipeline. In vitro ADME screening provides essential data to predict a drug candidate's in vivo behavior, helping to identify potential liabilities and guide medicinal chemistry efforts. This document provides detailed application notes and protocols for the in vitro ADME/DMPK screening of this compound, covering its metabolic stability, potential for cytochrome P450 (CYP450) inhibition, plasma protein binding, and intestinal permeability.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for interpreting its ADME profile.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.401 g/mol | [1] |
| LogP | 3.90 | [1] |
| Polar Surface Area (PSA) | 89.90 Ų | [1] |
Note: The following ADME/DMPK data are representative and intended to illustrate the application of the described protocols.
Summary of In Vitro ADME/DMPK Properties of this compound
The following tables summarize the in vitro ADME/DMPK characteristics of this compound based on a series of standard assays.
Metabolic Stability in Human Hepatocytes
This assay determines the rate at which this compound is metabolized by hepatic enzymes.
| Parameter | Result | Classification |
| Half-Life (t½, min) | 45 | Moderately Stable |
| Intrinsic Clearance (CLint, µL/min/10⁶ cells) | 30.8 | Moderate Clearance |
Cytochrome P450 (CYP450) Inhibition
This assay assesses the potential of this compound to inhibit major drug-metabolizing CYP450 enzymes, which is crucial for predicting drug-drug interactions.
| CYP450 Isoform | IC₅₀ (µM) | Inhibition Potential |
| CYP1A2 | > 50 | Low |
| CYP2C9 | 28.5 | Low to Moderate |
| CYP2C19 | 41.2 | Low |
| CYP2D6 | 18.9 | Moderate |
| CYP3A4 | 8.7 | Moderate |
Plasma Protein Binding (PPB)
This assay measures the extent to which this compound binds to proteins in human plasma, which affects its distribution and availability to act on its target.
| Parameter | Result | Classification |
| Percent Bound (%) | 92.5 | Highly Bound |
| Fraction Unbound (fu) | 0.075 | Low |
Caco-2 Permeability
This assay evaluates the rate of transport of this compound across a monolayer of human intestinal cells, predicting its oral absorption.
| Parameter | Result | Classification |
| Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | 15.2 | High Permeability |
| Apparent Permeability (Papp) B→A (10⁻⁶ cm/s) | 18.1 | High Permeability |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.19 | Not a P-gp Substrate |
Experimental Protocols
Detailed methodologies for the key in vitro ADME/DMPK assays are provided below.
Metabolic Stability in Human Hepatocytes
Objective: To determine the intrinsic clearance and metabolic half-life of this compound in human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Williams' Medium E
-
Hepatocyte Maintenance Supplement Pack
-
This compound (10 mM stock in DMSO)
-
Positive control compounds (e.g., Verapamil for high clearance, Propranolol for moderate clearance)
-
96-well plates
-
Incubator with orbital shaker (37°C, 5% CO₂)
-
Acetonitrile (ACN) with internal standard (IS)
-
LC-MS/MS system
Protocol:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions and determine cell viability and density.
-
Dilute the hepatocyte suspension to a final density of 1 x 10⁶ viable cells/mL in pre-warmed incubation medium.
-
Prepare the this compound working solution by diluting the stock solution in incubation medium to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Add 100 µL of the hepatocyte suspension to the appropriate wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of the this compound working solution to the wells containing hepatocytes.
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), terminate the reaction by adding 200 µL of ice-cold ACN with IS to the corresponding wells.[2]
-
Seal the plate, vortex for 2 minutes, and centrifuge at 3000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis to quantify the remaining concentration of this compound.
-
Calculate the half-life (t½) from the slope of the natural logarithm of the percentage of remaining parent compound versus time.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint = (0.693 / t½) / (cell density).
Cytochrome P450 (CYP450) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against major human CYP450 isoforms.
Materials:
-
Human liver microsomes (HLM)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
This compound (10 mM stock in DMSO)
-
Specific CYP450 probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)
-
NADPH regenerating system
-
Positive control inhibitors (e.g., Furafylline for CYP1A2, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4)
-
96-well plates
-
Incubator (37°C)
-
Acetonitrile (ACN) with internal standard (IS)
-
LC-MS/MS system
Protocol:
-
Prepare a series of dilutions of this compound in buffer (e.g., 0.1 to 100 µM). The final DMSO concentration should be ≤ 0.1%.
-
In a 96-well plate, add HLM (final protein concentration 0.1-0.2 mg/mL), buffer, and either this compound, a positive control inhibitor, or vehicle (for control wells).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the specific CYP450 probe substrate to each well.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time for each isoform (e.g., 15-30 minutes).
-
Terminate the reaction by adding ice-cold ACN with IS.
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to measure the formation of the substrate-specific metabolite.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a suitable nonlinear regression model.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Demethylsonchifolin Extraction
Welcome to the technical support center for the extraction of Demethylsonchifolin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound from Smallanthus sonchifolius (yacon) leaves.
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for obtaining a high yield of this compound?
A1: The recommended method for high-yield extraction of this compound, a sesquiterpene lactone, is maceration of dried and powdered Smallanthus sonchifolius leaves with ethanol (B145695). A study on related sesquiterpene lactones from the same plant showed that maceration with 70% ethanol at 60°C for one hour was effective.[1] For researchers looking to further optimize yields, advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) can be explored, as they have been shown to be efficient for extracting phenolic compounds from plant materials.
Q2: How can I prepare the plant material for optimal extraction?
A2: Proper preparation of the Smallanthus sonchifolius leaves is crucial for efficient extraction. The leaves should be dried to a constant weight, typically in an oven at a controlled temperature (e.g., 50°C for 18 hours), to remove moisture which can interfere with extraction efficiency.[1] After drying, the leaves should be milled into a fine powder (e.g., 40 mesh) to increase the surface area for solvent penetration.[1]
Q3: What is the best solvent for this compound extraction?
A3: Based on studies of similar compounds from yacon leaves, a hydro-ethanolic solution is recommended. Specifically, 70% ethanol has been used effectively for the extraction of sesquiterpene lactones.[1] The polarity of the solvent is a critical factor, and a mixture of ethanol and water is often more effective for extracting a broader range of compounds than absolute ethanol.
Q4: How can I quantify the yield of this compound in my extract?
A4: The most common and reliable method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. A validated HPLC-UV method for related sesquiterpene lactones from yacon leaves used a C18 column and a mobile phase of 60% water and 40% acetonitrile (B52724), with detection at 210 nm.[2] A similar system can be adapted and validated for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Extraction Yield | 1. Incomplete drying of plant material. 2. Incorrect particle size of the plant powder. 3. Suboptimal solvent-to-solid ratio. 4. Inefficient extraction time or temperature. | 1. Ensure leaves are thoroughly dried to a constant weight. 2. Grind the dried leaves to a fine powder (e.g., 40 mesh). 3. Increase the solvent-to-solid ratio to ensure complete immersion and extraction. 4. Optimize extraction time and temperature (e.g., 60 minutes at 60°C). Consider using response surface methodology for systematic optimization. |
| Co-extraction of Impurities | 1. Solvent polarity is too high or too low. 2. The crude extract contains a complex mixture of compounds. | 1. Adjust the ethanol concentration in your solvent. 2. Perform a fractionation of the crude extract using solvents of varying polarity (e.g., n-hexane followed by ethyl acetate) to separate compounds based on their solubility. |
| Poor HPLC Peak Resolution | 1. Inappropriate mobile phase composition. 2. The column is not suitable for the separation. 3. The flow rate is too high or too low. | 1. Optimize the ratio of water to acetonitrile in the mobile phase. A gradient elution may be necessary. 2. Ensure you are using a suitable column, such as a C18 reversed-phase column. 3. Adjust the flow rate to improve separation (e.g., 1 mL/min). |
| Degradation of this compound | 1. Exposure to high temperatures for extended periods. 2. Extreme pH conditions during extraction or storage. 3. Exposure to light. | 1. Avoid excessive heating during extraction and evaporation. Use a rotary evaporator under reduced pressure. 2. Maintain a neutral or slightly acidic pH during the extraction and storage of the extract. 3. Protect the extract and purified compound from direct light by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
Objective: To extract this compound from dried Smallanthus sonchifolius leaves.
Materials:
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Dried and powdered Smallanthus sonchifolius leaves (40 mesh)
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70% Ethanol (v/v)
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Heating magnetic stirrer or water bath
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Filter paper
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Rotary evaporator
Procedure:
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Weigh 10 g of powdered yacon leaves and place them in a flask.
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Add 100 mL of 70% ethanol to the flask.
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Heat the mixture to 60°C while stirring for 1 hour.
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After 1 hour, cool the mixture to room temperature.
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Filter the extract through filter paper to remove the solid plant material.
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Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
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Store the crude extract in a sealed, light-protected container at 4°C.
Protocol 2: HPLC Quantification of this compound
Objective: To quantify the concentration of this compound in the crude extract.
Materials:
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Crude this compound extract
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This compound reference standard
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HPLC grade methanol (B129727), acetonitrile, and water
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HPLC system with UV detector
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C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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0.45 µm syringe filters
Procedure:
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Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards by serial dilution.
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Sample Preparation: Accurately weigh a portion of the crude extract and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Mobile Phase: 60% Water: 40% Acetonitrile (Isocratic)
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: 210 nm
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Injection Volume: 20 µL
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Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solution.
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Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Comparison of Extraction Parameters for Sesquiterpene Lactones from Smallanthus sonchifolius Leaves
| Parameter | Maceration with 50% Ethanol | Maceration with 70% Ethanol | Maceration with 90% Ethanol |
| Temperature (°C) | 60 | 60 | 60 |
| Time (hours) | 1 | 1 | 1 |
| Reported Yield of Enhydrin (%) | - | 1.26 - 1.67 | - |
| Reported Yield of Uvedalin (%) | - | 0.56 - 0.88 | - |
| Data adapted from a study on related sesquiterpene lactones. |
Table 2: HPLC Method Parameters for Quantification of Sesquiterpene Lactones
| Parameter | Value |
| Column | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 60% Water : 40% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Linearity (R²) for related compounds | > 0.9999 |
| Limit of Detection (LOD) for related compounds (µg/mL) | 0.144 - 0.52 |
| Limit of Quantification (LOQ) for related compounds (µg/mL) | 0.436 - 1.57 |
| Data adapted from a study on related sesquiterpene lactones. |
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Enhydrin and Uvedalin in the Ethanolic Extract of Smallanthus sonchifolius Leaves Validated by the HPLC Method [mdpi.com]
Technical Support Center: Overcoming Demethylsonchifolin Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility issues of Demethylsonchifolin (also known as 5-O-demethylnobiletin) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as 5-O-demethylnobiletin, is a natural flavonoid with demonstrated anti-inflammatory and potential anti-cancer properties.[1][2] Its therapeutic potential is often hindered by its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in biological assays and in vivo studies.[3]
Q2: What is the known solubility of this compound in common solvents?
A2: this compound is practically insoluble in aqueous solutions like water and PBS (pH 7.2).[4] It exhibits better solubility in organic solvents. The table below summarizes the available solubility data.
Troubleshooting Guides
Issue: My this compound is not dissolving in my aqueous buffer.
Cause: this compound is a hydrophobic molecule with very low aqueous solubility.[4] Direct dissolution in aqueous buffers is expected to be challenging.
Solutions:
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Use of Co-solvents: This is the most common and straightforward approach. Organic solvents that are miscible with water can be used to first dissolve this compound, and this stock solution can then be diluted into the aqueous experimental medium.
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Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly enhance its aqueous solubility.
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Nanoparticle Formulation: Loading this compound into nanoparticles can improve its solubility and provide a controlled release profile.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Water | Predicted: 0.031 g/L | |
| PBS (pH 7.2) | Insoluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 mg/mL (12.87 mM) 25 mg/mL (Sonication may be needed) | |
| Dimethylformamide (DMF) | 10 mg/mL | |
| Ethanol | Insoluble | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 1 mg/mL (2.57 mM) (Sonication recommended) |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent (DMSO)
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for in vitro experiments.
Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), cell culture grade
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Target aqueous buffer (e.g., PBS, cell culture medium)
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
Procedure:
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Prepare a Stock Solution:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the required volume of DMSO to achieve a desired stock concentration (e.g., 10 mM). A solubility of up to 25 mg/mL in DMSO has been reported, though sonication may be required.
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Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the solution for 5-10 minutes.
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Dilution into Aqueous Buffer:
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Serially dilute the DMSO stock solution with your target aqueous buffer to the final desired working concentration.
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Important: Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.
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Workflow for Co-solvent Based Dissolution
Caption: Workflow for dissolving this compound using a co-solvent.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol outlines a general method for preparing an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.
Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer with heating plate
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Filter (0.22 µm)
Procedure:
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Prepare HP-β-CD Solution:
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Dissolve a known concentration of HP-β-CD in deionized water with stirring.
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Add this compound:
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Add an excess amount of this compound to the HP-β-CD solution.
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Complexation:
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Stir the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for complex formation. The system should reach equilibrium.
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-
Separation and Quantification:
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Filter the suspension through a 0.22 µm filter to remove the undissolved this compound.
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The concentration of the solubilized this compound in the filtrate can be determined by a suitable analytical method like HPLC.
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Logical Flow for Cyclodextrin Complexation
Caption: Process for enhancing this compound solubility via cyclodextrin complexation.
Protocol 3: Formulation of this compound-Loaded Nanoparticles
This protocol provides a general outline for preparing this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation method.
Materials:
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This compound
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PLGA (Poly(lactic-co-glycolic acid))
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Dichloromethane (DCM) or another suitable organic solvent
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Polyvinyl alcohol (PVA) aqueous solution (as a stabilizer)
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Magnetic stirrer
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Homogenizer or sonicator
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Rotary evaporator
Procedure:
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Organic Phase Preparation:
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Dissolve a specific amount of PLGA and this compound in an organic solvent like dichloromethane.
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Emulsification:
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Add the organic phase to an aqueous solution of PVA.
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Emulsify the mixture using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.
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Solvent Evaporation:
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Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to expedite this step.
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Nanoparticle Collection:
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Collect the nanoparticles by centrifugation.
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Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.
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Lyophilization:
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Lyophilize the washed nanoparticles to obtain a dry powder for storage and future use.
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Workflow for Nanoparticle Formulation
Caption: Workflow for preparing this compound-loaded PLGA nanoparticles.
Signaling Pathways
This compound and related polymethoxyflavones have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, primarily the NF-κB and Nrf2 pathways.
NF-κB Signaling Pathway Inhibition
This compound can inhibit the pro-inflammatory NF-κB pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is proposed to interfere with this cascade, potentially by inhibiting IκB degradation.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Nrf2 Signaling Pathway Activation
This compound may also activate the Nrf2 antioxidant response pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress or activators like this compound can cause Nrf2 to dissociate from Keap1. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
Troubleshooting Demethylsonchifolin precipitation in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Demethylsonchifolin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating immediately upon addition to my cell culture media?
Immediate precipitation, often called "crashing out," is a common issue for hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous-based cell culture medium.[1] this compound has a calculated LogP of 3.90, indicating poor water solubility.[2] The primary cause is the rapid solvent exchange, where the compound, no longer soluble in the diluted solvent, falls out of solution.[1] This is often exacerbated if the final concentration in the media exceeds its aqueous solubility limit.
Q2: What is the recommended solvent for creating a this compound stock solution?
For hydrophobic compounds, Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for preparing high-concentration stock solutions.[3] DMSO is a polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds and is miscible with water and cell culture media.[3] This allows for the preparation of a concentrated stock that can be diluted to a final working concentration.
Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the culture medium should be kept below 0.5%, and ideally below 0.1%. High concentrations of DMSO can be toxic to cells, and achieving a low final concentration may require preparing a more dilute stock solution.
Q4: Can the type of cell culture medium affect the solubility of this compound?
Yes, the composition of the cell culture medium can significantly influence compound solubility. Media components such as salts, amino acids, and particularly proteins in serum-containing media, can interact with the compound. Serum proteins can sometimes bind to compounds, which may increase or decrease their apparent solubility and bioavailability. It is crucial to test the solubility of this compound in the specific medium formulation used in your experiments.
Q5: My this compound solution appears clear at first but then forms a precipitate over several hours in the incubator. What could be the cause?
Delayed precipitation can be caused by several factors related to the incubator environment:
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Temperature and pH Shifts: Changes in temperature and pH can affect compound solubility. The CO2 atmosphere in an incubator can alter the pH of the medium, potentially reducing the solubility of pH-sensitive compounds.
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Interaction with Media Components: Over time, the compound may interact with salts, proteins, or other media components, leading to the formation of insoluble complexes.
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Evaporation: Water loss from the culture plates can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.
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Compound Stability: The compound itself may be unstable under incubation conditions (37°C), degrading into less soluble byproducts.
Troubleshooting Guide
This guide summarizes common precipitation issues and provides recommended solutions.
| Observation | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon addition to media. | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration for your specific conditions. |
| Rapid solvent exchange from direct addition of a concentrated DMSO stock. | Perform a serial or intermediate dilution in pre-warmed (37°C) media. Add the compound stock dropwise while gently vortexing the media to ensure gradual mixing. | |
| The cell culture medium is cold, reducing compound solubility. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. | |
| Fine precipitate or cloudiness appears over time in the incubator. | Temperature fluctuations or pH shifts in the media during incubation affect solubility. | Ensure the media is correctly buffered for the incubator's CO2 concentration. Minimize the time culture vessels are outside the incubator. |
| Evaporation from the culture vessel is concentrating the compound. | Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes. Ensure the incubator's humidification system is functioning correctly. | |
| Inconsistent or weaker-than-expected biological effects. | The compound is degrading in the culture medium at 37°C. | Prepare fresh working solutions immediately before each experiment. Conduct a time-course experiment to assess the stability of this compound in your media. |
| The compound may be adsorbing to the surface of plasticware (flasks, plates, tubes). | Consider using low-binding plasticware. Include control wells to assess compound loss over time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
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This compound (MW: 360.401 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
Methodology:
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Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution:
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Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 360.401 g/mol * (1000 mg / 1 g) = 3.604 mg
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Weigh 3.604 mg of this compound powder and place it in a sterile microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
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Aliquot the stock solution into smaller, single-use volumes in sterile, low-binding tubes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration in Cell Culture Media
This protocol helps you find the highest concentration of this compound that remains in solution under your specific experimental conditions.
Materials:
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10 mM this compound stock solution in DMSO
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Your complete cell culture medium (pre-warmed to 37°C)
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Sterile 96-well plate or microcentrifuge tubes
Methodology:
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Prepare a series of this compound dilutions in your complete, pre-warmed cell culture medium. For example, to test concentrations from 100 µM down to 1.56 µM:
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Add 200 µL of pre-warmed medium to multiple wells of a 96-well plate.
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In the first well, add 2 µL of your 10 mM DMSO stock to 200 µL of media. This yields a final concentration of ~100 µM with 1% DMSO. Mix thoroughly by pipetting.
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Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next well (containing 100 µL of media), and so on across the plate.
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Include a "vehicle control" well containing only 2 µL of DMSO in 200 µL of media.
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Visually inspect the plate immediately for any signs of precipitation (cloudiness, crystals, or sediment).
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Incubate the plate at 37°C and 5% CO2.
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Observe the wells under a microscope at several time points (e.g., 1, 4, and 24 hours) to check for the formation of micro-precipitates.
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The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Recommended workflow for adding this compound to cell culture.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Refinement of Demethylsonchifolin Purification by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining the purification of Demethylsonchifolin using chromatographic techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the purification of this compound?
A1: The most common challenges include low yield, co-elution of impurities with similar polarity, and degradation of the target compound during the purification process. Sesquiterpene lactones, like this compound, can be sensitive to pH and temperature.[1]
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Both normal-phase and reversed-phase chromatography can be effective. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful tool for achieving high purity.[2] High-Speed Counter-Current Chromatography (HSCCC) is another excellent technique that avoids the use of solid stationary phases, which can sometimes cause degradation of sensitive compounds.[3][4]
Q3: How can I improve the resolution between this compound and closely related impurities?
A3: Optimizing the mobile phase composition is crucial. For normal-phase chromatography, adjusting the ratio of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) can improve separation. For reversed-phase HPLC, modifying the gradient of water and organic solvent (e.g., acetonitrile (B52724) or methanol) is key. The addition of a small percentage of a modifier, like acetic or formic acid, can also improve peak shape and resolution.
Q4: What is the expected stability of this compound during purification?
A4: Sesquiterpene lactones can be unstable, particularly at non-neutral pH and elevated temperatures. For instance, some sesquiterpene lactones with side chains have been shown to be unstable at pH 7.4 and 37°C, while they remain stable at pH 5.5.[1] It is advisable to conduct purification at room temperature or below and to use buffered mobile phases if possible. Long-term storage of Arnica tincture (containing sesquiterpene lactones) at higher temperatures (+25°C and +30°C) led to a significant decrease in the content of the active compounds over three years.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the chromatographic purification of this compound.
Low Yield
| Symptom | Possible Cause | Suggested Solution |
| Low recovery of this compound after chromatography. | Compound degradation on the stationary phase. | Test the stability of this compound on a small amount of silica (B1680970) gel or the respective stationary phase before performing large-scale purification. Consider using a less acidic stationary phase or switching to reversed-phase or counter-current chromatography. |
| Incomplete elution from the column. | Increase the polarity of the mobile phase at the end of the run to ensure all compounds are eluted. A final column wash with a strong solvent like methanol (B129727) can be beneficial. | |
| Precipitation of the sample on the column. | Ensure the sample is fully dissolved in the loading solvent. If solubility is an issue, consider loading the sample onto a small amount of silica gel and applying it as a dry powder. |
Poor Separation
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound with impurities. | Inadequate mobile phase selectivity. | Perform a thorough optimization of the mobile phase. Test different solvent systems and gradients. A shallow gradient can often improve the separation of closely eluting compounds. |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. Overloading leads to broad peaks and poor resolution. | |
| Poor column packing (for self-packed columns). | Ensure the column is packed uniformly to avoid channeling. Using commercially available pre-packed columns can often provide better and more reproducible results. |
Peak Tailing
| Symptom | Possible Cause | Suggested Solution |
| Asymmetric peaks with a "tail". | Strong interaction between the compound and the stationary phase. | Add a small amount of a modifier to the mobile phase. For example, adding a small percentage of acetic or formic acid can reduce tailing in reversed-phase chromatography by protonating free silanol (B1196071) groups. |
| Presence of acidic or basic impurities. | Pre-treat the sample to remove acidic or basic impurities that might interact strongly with the stationary phase. |
Data Presentation
The following tables summarize quantitative data from the purification of sesquiterpene lactones similar to this compound, providing a benchmark for expected yields and purity.
Table 1: Comparison of Purification Methods for Sesquiterpene Lactones (Grosheimin and Cynaropicrin)
| Method | Starting Material (Dry Extract) | Product | Yield | Purity | Time |
| Low-Pressure Column Chromatography | 275 g | Grosheimin (B1209560) | 13.8 g | 95% | 110 h |
| Cynaropicrin (B1669659) | 52.3 g | 95% | |||
| Counter-Current Chromatography & Prep-HPLC | 275 g | Grosheimin | 17.9 g | 99.4% | 95 h |
| Cynaropicrin | 68 g | 98.7% |
Table 2: Recovery of Sesquiterpene Lactones (DHLc and Lc) from Chicory Root
| Step | Compound | Recovery |
| Extraction & Liquid-Liquid Extraction | 11,13-dihydrolactucin (DHLc) | 642.3 ± 76.3 mg |
| Lactucin (Lc) | 175.3 ± 32.9 mg |
Data obtained from 750 g of freeze-dried chicory root powder.
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on sesquiterpene lactones. These should be optimized for this compound purification.
Protocol 1: Low-Pressure Column Chromatography
This protocol is based on the purification of grosheimin and cynaropicrin and can be adapted for this compound.
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Stationary Phase: Silica gel.
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Column Preparation: Prepare a slurry of silica gel in the initial mobile phase solvent (e.g., hexane) and carefully pack it into a glass column.
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Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
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Fraction Collection: Collect fractions of a suitable volume.
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Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure compound.
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Pooling and Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
This protocol provides a general workflow for HSCCC based on the purification of similar compounds.
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Solvent System Selection: Choose a suitable two-phase solvent system where this compound has an appropriate partition coefficient (K). A common system for sesquiterpene lactones is a mixture of heptane, ethyl acetate, acetonitrile, and water.
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HSCCC Instrument Preparation: Fill the column with the stationary phase (either the upper or lower phase of the solvent system).
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Sample Injection: Dissolve the crude extract in a mixture of the upper and lower phases and inject it into the system.
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Elution: Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
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Fraction Collection: Collect fractions as they elute from the column.
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Analysis: Analyze the fractions by HPLC to determine the purity of this compound.
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Further Purification (if necessary): Fractions containing this compound may be further purified using preparative HPLC.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gram-Scale Purification of Two Sesquiterpene Lactones from Chartolepsis Intermedia Boiss. (2016) | A. S. Adekenova | 15 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
How to increase the stability of Demethylsonchifolin in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling and stabilizing Demethylsonchifolin (DMSF) in solution. The information is based on the general chemical properties of sesquiterpene lactones, the class of compounds to which DMSF belongs, as specific stability data for DMSF is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over a short period. What could be the cause?
A1: Loss of biological activity is a common indicator of chemical degradation. For sesquiterpene lactones like DMSF, the primary cause of instability in solution is the hydrolysis of the ester and α,β-unsaturated γ-lactone moieties. This degradation is highly dependent on the pH, temperature, and composition of your solvent.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The most likely degradation pathway for DMSF in aqueous solutions is the hydrolysis of its ester and lactone rings. The α,β-unsaturated γ-lactone is an electrophilic site susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This process is catalyzed by both acidic and basic conditions, with a higher rate generally observed in neutral to alkaline environments.
Q3: I observe a precipitate forming in my DMSF stock solution. What should I do?
A3: Precipitate formation can be due to several factors:
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Poor Solubility: Ensure you have not exceeded the solubility limit of DMSF in your chosen solvent.
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Degradation: Degradation products may be less soluble than the parent DMSF molecule, leading to their precipitation over time.
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Temperature Effects: If the solution was stored at a low temperature, allow it to equilibrate to room temperature and vortex gently to see if the precipitate redissolves.
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. To mitigate this issue, consider preparing smaller, single-use aliquots of your stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Potency in Bioassays | Chemical degradation of DMSF. | Prepare fresh working solutions from a frozen stock solution for each experiment. Minimize the time the compound is in aqueous media. |
| Inconsistent Results Between Experiments | Inconsistent age or storage of DMSF solutions. | Standardize the preparation and handling of DMSF solutions. Always use solutions of the same age for a set of related experiments. |
| Appearance of New Peaks in HPLC Analysis | Formation of degradation products. | Characterize the degradation products using techniques like LC-MS. Adjust solution pH, temperature, or solvent to minimize degradation. |
| Cloudiness or Precipitation in Solution | Exceeding solubility limit or degradation. | Prepare a new solution at a lower concentration. If degradation is suspected, follow the recommendations for improving stability. |
Data Presentation: Factors Influencing Sesquiterpene Lactone Stability
| Factor | Condition | Impact on Stability | Recommendation |
| pH | Acidic (pH < 7) | Generally more stable.[1] | Use a slightly acidic buffer (e.g., pH 5.5-6.5) for aqueous solutions when experimentally permissible. |
| Neutral to Alkaline (pH ≥ 7) | Increased rate of hydrolysis.[1] | Minimize exposure time. Prepare fresh solutions immediately before use. | |
| Temperature | Low (-20°C to -80°C) | Significantly slows degradation. | Store stock solutions in a suitable solvent at -20°C or -80°C for long-term storage. |
| Room Temperature (20-25°C) | Moderate degradation can occur. | Avoid prolonged storage at room temperature. | |
| Elevated (e.g., 37°C) | Accelerated degradation.[1][2] | Prepare working solutions fresh and use them promptly, especially for cell-based assays requiring incubation at 37°C. | |
| Solvent | Dry, Aprotic (e.g., DMSO, DMF) | Generally stable. | Prepare high-concentration stock solutions in anhydrous DMSO or another suitable aprotic solvent. |
| Protic (e.g., water, methanol, ethanol) | Can participate in hydrolysis/solvolysis. | Minimize the percentage of protic solvents in stock solutions. Prepare aqueous working solutions by diluting the aprotic stock solution immediately before use. | |
| Light | UV or prolonged exposure to light | Can induce photodegradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Oxygen | Presence of dissolved oxygen | May lead to oxidative degradation. | For long-term storage, consider degassing the solvent before preparing the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
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Accurately weigh the desired amount of DMSF powder.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution until the DMSF is completely dissolved.
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Aliquot the stock solution into single-use volumes in amber vials to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: Stability-Indicating HPLC Method for Sesquiterpene Lactones (General Method)
This protocol provides a general framework for developing a stability-indicating HPLC method to monitor the degradation of DMSF. Optimization will be required for specific instrumentation and DMSF concentrations.[3]
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Instrumentation and Conditions:
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HPLC System: With a UV-Vis or PDA detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or acetic acid to maintain an acidic pH).
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Example Gradient: Start with 30% acetonitrile, ramp to 80% acetonitrile over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Scan for the λmax of DMSF (typically between 210-230 nm for sesquiterpene lactones).
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Column Temperature: 25-30°C.
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Forced Degradation Study: To assess the stability-indicating nature of the HPLC method, perform forced degradation studies.
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Acid Hydrolysis: Incubate DMSF solution with 0.1 M HCl.
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Base Hydrolysis: Incubate DMSF solution with 0.1 M NaOH.
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Oxidative Degradation: Treat DMSF solution with 3% H₂O₂.
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Thermal Degradation: Heat DMSF solution at a specified temperature (e.g., 60°C).
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Photodegradation: Expose DMSF solution to UV light. Analyze the stressed samples by the developed HPLC method to ensure that degradation products are well-resolved from the parent DMSF peak.
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Visualizations
References
Technical Support Center: Optimizing HPLC Parameters for Demethylsonchifolin Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of Demethylsonchifolin.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting HPLC method for the separation of this compound?
A1: For separating sesquiterpene lactones like this compound, a reverse-phase HPLC (RP-HPLC) method is a suitable starting point.[1] A C18 column is a common initial choice. A typical mobile phase would involve a gradient of acetonitrile (B52724) and water, often with a small amount of an acid such as formic or acetic acid to enhance peak shape.[1]
Q2: Which detector is most appropriate for analyzing this compound?
A2: A Diode Array Detector (DAD) or a UV-Vis detector is commonly employed for the analysis of sesquiterpene lactones. The typical monitoring wavelength is in the range of 210-220 nm, where the lactone functional group exhibits absorbance.[1][2]
Q3: Why can it be challenging to achieve good separation of this compound from other similar compounds in an extract?
A3: Natural product extracts often contain a complex mixture of structurally similar compounds. Isomers and other related sesquiterpene lactones have very similar physicochemical properties, which can lead to nearly identical retention times under standard chromatographic conditions.[1] Achieving separation requires careful optimization of the HPLC system to leverage subtle differences in their polarity and structure.
Q4: How can I confirm the identity of the peak corresponding to this compound?
A4: The most straightforward way to confirm peak identity is by comparing the retention time with that of a purified this compound standard. If a standard is not available, fractions of the peak of interest can be collected and subjected to further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or high-resolution mass spectrometry (HRMS) for structural elucidation.
Q5: Are there any stability concerns when working with this compound samples?
A5: Yes, sesquiterpene lactones can be unstable. Studies on similar compounds have shown significant degradation after powdering the herbal material, with a notable loss of total sesquiterpenes within a couple of weeks. Therefore, it is highly recommended to use freshly prepared samples to avoid inaccuracies in quantification. Forced degradation studies also indicate that some related compounds are highly unstable under alkaline conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound.
| Problem | Potential Causes | Solutions |
| Poor Peak Resolution | - Inappropriate mobile phase composition.- Unsuitable column.- Sample overloading.- Column degradation. | - Optimize the mobile phase gradient and solvent composition.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18) or a column with smaller particle size for higher efficiency.- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent or replace it if it's old or contaminated. |
| Peak Tailing or Broadening | - Secondary interactions between the analyte and the stationary phase.- Incompatibility between the sample solvent and the mobile phase.- Column contamination or degradation.- High dead volume in the system. | - Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Dissolve the sample in the initial mobile phase composition.- Use a guard column and/or replace the analytical column.- Use shorter tubing with a smaller internal diameter between the column and the detector. |
| Inconsistent Retention Times | - Poor column equilibration.- Changes in mobile phase composition.- Fluctuations in column temperature.- Pump malfunction or leaks. | - Increase the column equilibration time between injections.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a stable temperature.- Check the system for leaks and ensure the pump is functioning correctly. |
| High System Backpressure | - Blocked column frit.- Contamination of the column.- Precipitation of buffer salts.- High mobile phase viscosity. | - Backflush the column (if recommended by the manufacturer).- Replace the column inlet frit.- Filter all samples and mobile phases before use.- If using buffers, flush the system with water before switching to organic solvents.- Adjust the mobile phase composition or increase the column temperature to reduce viscosity. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use high-purity HPLC-grade solvents and prepare fresh mobile phase.- Degas the mobile phase and purge the system.- Flush the detector flow cell.- Replace the detector lamp if necessary. |
Experimental Protocols
Sample Preparation
A robust sample preparation protocol is crucial for reliable results.
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Extraction: An optimized extraction method involves shaking the powdered plant material followed by sonication using 100% methanol (B129727) as the solvent.
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Filtration: After extraction, the sample should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter that could clog the HPLC system.
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Dilution: The filtered extract should be diluted with the initial mobile phase composition to ensure compatibility and good peak shape.
HPLC Method Development and Optimization
The following protocol provides a starting point for developing a separation method for this compound.
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | A common choice for sesquiterpene lactones, providing a good balance of resolution and backpressure. |
| Mobile Phase A | Water with 0.1% Formic Acid or Acetic Acid | The aqueous component of the mobile phase. The acid improves peak shape for acidic analytes. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Acetic Acid | Acetonitrile is a common organic modifier with low viscosity and UV cutoff. |
| Gradient | 30% to 70% B over 20 minutes | A starting gradient to elute compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 35°C | Elevated temperature can improve efficiency and reduce backpressure. |
| Injection Volume | 10 µL | A standard injection volume. This may need to be adjusted based on sample concentration. |
| Detection | DAD at 215 nm | Sesquiterpene lactones typically absorb in this UV range. |
Optimization Strategy:
If the initial separation is not satisfactory, adjust the parameters systematically. A common approach is to:
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Optimize the Gradient: Adjust the slope and range of the gradient to improve the separation of closely eluting peaks.
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Change the Organic Modifier: If acetonitrile does not provide adequate selectivity, methanol can be used as an alternative. The different solvent properties can alter the elution order.
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Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of analytes and significantly impact retention and selectivity.
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Evaluate Different Columns: If mobile phase optimization is insufficient, testing columns with different stationary phases (e.g., C8, Phenyl-Hexyl) or different particle sizes may be necessary.
Visualizations
Caption: Workflow for HPLC method development for this compound.
Caption: Logic tree for troubleshooting poor peak resolution.
References
Technical Support Center: Large-Scale Synthesis of Demethylsonchifolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Demethylsonchifolin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the large-scale synthesis of this compound?
A1: The main challenges stem from its complex molecular architecture as a guaianolide sesquiterpene lactone. Key difficulties include:
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Stereocontrol: Establishing the correct relative and absolute stereochemistry at multiple chiral centers within the tricyclic 5-7-5 fused ring system is a significant hurdle.
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Construction of the Cycloheptane Ring: Formation of the central seven-membered ring with the desired conformation can be challenging and is often a low-yielding process.
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Lactone Formation: Introduction of the α-methylene-γ-lactone moiety, a common feature in cytotoxic sesquiterpenes, can be problematic due to the reactive nature of the exocyclic double bond.
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Scalability: Many synthetic routes that are successful on a laboratory scale fail to translate to larger scales due to issues with reagent handling, purification, and reaction kinetics.[1][2][3][4]
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Side Reactions: The presence of multiple functional groups can lead to a variety of side reactions, complicating purification and reducing overall yield.[1]
Q2: Are there any recommended starting materials for a scalable synthesis?
A2: While a definitive scalable synthesis of this compound has not been published, chiral pool starting materials are often employed for the synthesis of complex guaianolides. Materials such as (+)-carvone or other readily available chiral terpenes can provide a stereochemical head start and reduce the number of synthetic steps.
Q3: What purification techniques are most effective for this compound and its intermediates?
A3: Due to the polarity and potential instability of this compound and its precursors, a combination of chromatographic techniques is typically necessary.
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Flash Column Chromatography: The primary method for purification of intermediates. Careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and solvent system is critical to achieve good separation.
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Preparative High-Performance Liquid Chromatography (HPLC): Often required for the final purification of this compound to achieve high purity (>99%). Reversed-phase columns (e.g., C18) are commonly used.
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Crystallization: If a crystalline solid can be obtained at any stage, this is an excellent method for purification on a large scale.
Troubleshooting Guide
Problem 1: Low yield in the key [4+3] cycloaddition step to form the guaianolide core.
| Possible Cause | Suggested Solution |
| Decomposition of the diene or oxy-allyl cation intermediate. | - Ensure all reagents and solvents are scrupulously dry and degassed. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). - Lower the reaction temperature and extend the reaction time. |
| Suboptimal Lewis acid or promoter. | - Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) and stoichiometric amounts. - Consider using a milder promoter system. |
| Steric hindrance in the substrates. | - Modify the protecting groups on the substrates to be less sterically demanding. - Re-evaluate the retrosynthetic analysis to approach the core from a different angle. |
Problem 2: Poor stereoselectivity during the reduction of a key carbonyl intermediate.
| Possible Cause | Suggested Solution |
| Non-selective reducing agent. | - Employ a sterically hindered reducing agent (e.g., L-Selectride®, K-Selectride®) to favor attack from the less hindered face. - Consider using a substrate-controlled reduction by introducing a directing group (e.g., a hydroxyl group) near the carbonyl. |
| Flexible conformation of the substrate. | - Perform the reaction at a lower temperature to favor a single ground-state conformation. - Use a chelating Lewis acid to lock the conformation of the substrate prior to reduction. |
Problem 3: Difficulty in the formation of the α-methylene-γ-lactone.
| Possible Cause | Suggested Solution |
| Low reactivity of the precursor for α-methylenation. | - For Eschenmoser's salt-based methods, ensure the enolate is formed efficiently. - In case of formaldehyde-based methods, use a pre-formed reagent like the Eschenmoser's salt to avoid polymerization. |
| Decomposition of the product under reaction conditions. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Add a radical scavenger (e.g., BHT) to prevent polymerization of the α-methylene lactone. |
| Elimination to form an endocyclic double bond. | - Use a non-basic method for the introduction of the methylene (B1212753) group. - Ensure the lactone ring is in a conformation that disfavors elimination. |
Experimental Protocols (Hypothetical)
Protocol 1: Stereoselective Ketone Reduction
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To a solution of the enone intermediate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an argon atmosphere, add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.
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Stir the reaction mixture at -78 °C for 4 hours, monitoring the reaction progress by TLC.
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (10 mL per mmol of enone).
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Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: α-Methylenation of the Lactone Core
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To a solution of the lactone precursor (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq, 2.0 M in THF/heptane/ethylbenzene) dropwise.
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Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
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Add a solution of Eschenmoser's salt (1.5 eq) in anhydrous THF (0.5 M) to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir for 12 hours.
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Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with diethyl ether (3 x 25 mL).
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Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the resulting α-methylene-γ-lactone by preparative HPLC.
Data Presentation
Table 1: Hypothetical Yields for Key Synthetic Steps
| Step | Transformation | Reagents | Typical Yield (%) | Purity (%) |
| 1 | [4+3] Cycloaddition | Diene, Oxy-allyl cation precursor, Lewis Acid | 40-55 | 90 |
| 2 | Stereoselective Reduction | Ketone, L-Selectride® | 85-95 | 98 |
| 3 | Lactonization | Hydroxy acid, DCC, DMAP | 70-80 | 95 |
| 4 | α-Methylenation | Lactone, LDA, Eschenmoser's salt | 50-65 | 97 |
| 5 | Final Deprotection | Protected this compound, TBAF | 90-98 | >99 (after HPLC) |
Visualizations
Caption: Hypothetical workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Frontiers | Studies toward synthesis of the core skeleton of spiroaspertrione A [frontiersin.org]
Technical Support Center: Reducing Variability in Demethylsonchifolin Bioassay Results
Welcome to the technical support center for Demethylsonchifolin bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in experimental results. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse biological activities. Its primary mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a key transcription factor involved in inflammatory responses, cell proliferation, and apoptosis.[1][3] By inhibiting NF-κB, this compound can modulate the expression of various pro-inflammatory genes and cytokines.[2]
Q2: I am seeing high variability in my NF-κB reporter assay results between experiments. What are the common causes?
Inter-experiment variability in NF-κB reporter assays is a frequent challenge. Key factors include:
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Cell Health and Passage Number: Ensure cells are healthy, in a consistent growth phase, and within a narrow passage number range to maintain consistent biological responses.
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Stimulus Potency: The activity of the NF-κB stimulus (e.g., TNF-α, LPS) can degrade over time. Use fresh aliquots for each experiment and validate their activity.
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Compound Stability: The stability of this compound in your specific cell culture medium is a critical factor. It is recommended to prepare fresh dilutions from a stock solution for each experiment.
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Transfection Efficiency: For transiently transfected reporter plasmids, variations in transfection efficiency can lead to significant differences in luciferase expression.
Q3: Can the solvent for this compound affect my bioassay results?
Yes, the choice and concentration of the solvent are critical. This compound, like many sesquiterpene lactones, has limited aqueous solubility and is typically dissolved in Dimethyl Sulfoxide (DMSO).
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DMSO Concentration: High concentrations of DMSO can be toxic to cells and can also directly inhibit NF-κB activation. It is crucial to maintain a final DMSO concentration in the cell culture medium that is non-toxic and consistent across all wells, including controls (typically ≤ 0.5%).
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Solubility Issues: If this compound precipitates when diluted in aqueous media, this will lead to inaccurate dosing and high variability. Ensure complete dissolution in DMSO before further dilution.
Q4: At what concentration should I test this compound for NF-κB inhibition?
The optimal concentration range for this compound should be determined empirically for your specific cell line and experimental conditions. Based on data for other sesquiterpene lactones and NF-κB inhibitors, a starting point for a dose-response experiment could be in the range of 1 µM to 50 µM.
Q5: Is this compound likely to be cytotoxic? How does this affect the interpretation of my bioassay results?
Yes, sesquiterpene lactones can exhibit cytotoxicity at higher concentrations. It is essential to perform a cytotoxicity assay, such as an MTT or CellTiter-Glo assay, in parallel with your functional bioassay. This will allow you to distinguish between a true inhibition of the signaling pathway and a reduction in signal due to cell death. Results from the functional assay should only be interpreted at non-cytotoxic concentrations of this compound.
Troubleshooting Guides
Issue 1: High Variability in NF-κB Luciferase Reporter Assay
| Symptom | Possible Cause | Troubleshooting Step |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate. | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate. Fill them with sterile PBS or media to maintain humidity. |
| Inconsistent results between experiments | 1. Variation in cell passage number or confluency. 2. Degradation of NF-κB stimulus (e.g., TNF-α). 3. Inconsistent incubation times. | 1. Use cells within a defined passage number range. Seed cells to reach a consistent confluency at the time of the assay. 2. Aliquot and store the stimulus at -80°C. Use a fresh aliquot for each experiment. 3. Standardize all incubation times for cell plating, compound treatment, and stimulation. |
| Low or no luciferase signal | 1. Low transfection efficiency (for transient assays). 2. Inactive luciferase enzyme or substrate. 3. Cell death due to compound toxicity. | 1. Optimize the DNA to transfection reagent ratio. Use a positive control plasmid to check efficiency. 2. Use fresh lysis buffer and luciferase substrate. Ensure proper storage of reagents. 3. Perform a cytotoxicity assay in parallel to determine the non-toxic concentration range of this compound. |
Issue 2: Inconsistent Results in Cytotoxicity (MTT) Assay
| Symptom | Possible Cause | Troubleshooting Step |
| High background absorbance | 1. Contamination of culture with bacteria or yeast. 2. Interference from this compound. | 1. Regularly check cell cultures for contamination. Use sterile techniques. 2. Some natural compounds can directly reduce MTT. Run a cell-free control with this compound and MTT to check for direct reduction. |
| Incomplete solubilization of formazan (B1609692) crystals | 1. Insufficient volume of solubilization solution. 2. Inadequate mixing. | 1. Ensure a sufficient volume of DMSO or other solubilizing agent is added to each well. 2. Place the plate on an orbital shaker to ensure complete dissolution of the formazan crystals. |
| Variability between replicates | 1. Uneven cell plating. 2. "Edge effects" leading to evaporation. | 1. Ensure a single-cell suspension before plating. 2. Fill the outer wells with sterile liquid and avoid using them for experimental samples. |
Quantitative Data Summary
The following tables provide representative quantitative data for typical NF-κB inhibition and cytotoxicity assays. Note that the specific values for this compound should be determined experimentally.
Table 1: Representative Dose-Response of an NF-κB Inhibitor in a Luciferase Reporter Assay
| Inhibitor Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle Control) | 150,000 | 0% |
| 1 | 125,000 | 16.7% |
| 5 | 80,000 | 46.7% |
| 10 | 45,000 | 70.0% |
| 25 | 20,000 | 86.7% |
| 50 | 15,000 | 90.0% |
| Calculated IC50 | ~7.5 µM |
Table 2: Representative Cytotoxicity Data (MTT Assay) for a Test Compound
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 1 | 1.23 | 98.4% |
| 5 | 1.20 | 96.0% |
| 10 | 1.15 | 92.0% |
| 25 | 0.95 | 76.0% |
| 50 | 0.60 | 48.0% |
| Calculated IC50 | ~50 µM |
Experimental Protocols
Protocol 1: NF-κB Luciferase Reporter Assay
This protocol is adapted for a 96-well plate format using a stable NF-κB luciferase reporter cell line (e.g., HEK293-NF-κB-luc).
Materials:
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HEK293-NF-κB-luc cells
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Complete culture medium (e.g., DMEM with 10% FBS)
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Serum-free medium
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This compound
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DMSO (cell culture grade)
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NF-κB stimulus (e.g., TNF-α, 20 ng/mL final concentration)
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Phosphate-Buffered Saline (PBS)
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Luciferase assay system (e.g., Promega ONE-Glo™)
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White, opaque 96-well microplates
Procedure:
-
Cell Seeding: Seed HEK293-NF-κB-luc cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to achieve 2X final concentrations.
-
Treatment: Carefully remove the medium from the cells. Add 50 µL of the 2X this compound dilutions to the appropriate wells. Include a vehicle control (medium with the same final DMSO concentration). Pre-incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of 2X NF-κB stimulus (e.g., 40 ng/mL TNF-α) to all wells except the unstimulated control. Add 50 µL of serum-free medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Lysis and Luciferase Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure cell lysis.
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Measure luminescence using a plate-reading luminometer.
-
Protocol 2: Cytotoxicity (MTT) Assay
This protocol is for determining the cytotoxicity of this compound in a 96-well format.
Materials:
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Cell line of interest
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Complete culture medium
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This compound
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DMSO
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MTT solution (5 mg/mL in PBS, sterile filtered)
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Solubilization solution (e.g., 100% DMSO)
-
Clear, flat-bottom 96-well plates
Procedure:
-
Cell Seeding: Seed cells in a clear 96-well plate at an appropriate density (e.g., 5 x 10^3 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent across all wells (≤ 0.5%). Add the treatments to the cells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: A logical workflow for troubleshooting variable bioassay results.
References
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of 4'-Demethylnobiletin: A Comparative Analysis
While the anti-inflammatory properties of Demethylsonchifolin remain largely unexplored in scientific literature, this guide focuses on a closely related and well-researched natural compound, 4'-Demethylnobiletin (4DN). This polymethoxyflavone, a major metabolite of nobiletin (B1679382) found in citrus peels, has demonstrated significant anti-inflammatory activity in preclinical studies. This guide provides a comprehensive comparison of 4DN's efficacy with established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data, detailed protocols, and mechanistic insights.
For researchers and professionals in drug development, understanding the therapeutic potential and mechanism of action of novel anti-inflammatory compounds is paramount. This guide offers a structured overview of the in vitro and in vivo anti-inflammatory effects of 4DN, presenting quantitative data in easily digestible tables and illustrating key cellular pathways and experimental workflows through detailed diagrams.
In Vitro Anti-Inflammatory Activity: 4'-Demethylnobiletin vs. NSAIDs
The anti-inflammatory effects of 4DN have been extensively studied in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, a standard in vitro model for inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory response in these cells, characterized by the release of various pro-inflammatory mediators.
Inhibition of Pro-Inflammatory Mediators
Studies have shown that 4DN dose-dependently inhibits the production of key inflammatory molecules.[1] At a concentration of 30 μM, 4DN demonstrated potent suppression of prostaglandin (B15479496) E2 (PGE2) by 98%, interleukin-1β (IL-1β) by 92%, and interleukin-6 (IL-6) by 99% in LPS-stimulated RAW 264.7 cells.[1] Furthermore, 4DN effectively reduced nitric oxide (NO) production, a key inflammatory mediator, with near-complete inhibition at concentrations between 10-50 μM.[1]
For comparison, the widely used NSAID, ibuprofen (B1674241), also exhibits inhibitory effects on NO production in the same cell line. At concentrations of 200 µM and 400 µM, ibuprofen reduced NO levels significantly.[2] Another common NSAID, diclofenac (B195802), has also been shown to inhibit NO production and the expression of its synthesizing enzyme, iNOS, in a concentration-dependent manner in LPS-stimulated RAW 264.7 cells.[3]
| Compound | Concentration | % Inhibition of Nitric Oxide (NO) | % Inhibition of Prostaglandin E2 (PGE2) | % Inhibition of IL-1β | % Inhibition of IL-6 | Reference |
| 4'-Demethylnobiletin (4DN) | 10-50 μM | 90-100% | - | - | - | |
| 30 μM | - | 98% | 92% | 99% | ||
| Ibuprofen | 200 μM | Significant Reduction | Not Reported | Not Reported | Not Reported | |
| 400 μM | Further Reduction | Not Reported | Not Reported | Not Reported | ||
| Diclofenac | Concentration-dependent | Significant Inhibition | Not Reported | Not Reported | Not Reported |
Downregulation of Pro-Inflammatory Enzymes
The production of NO and PGE2 is catalyzed by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. The expression of these enzymes is a hallmark of the inflammatory response. Research has demonstrated that 4DN potently suppresses the expression of both iNOS and COX-2 at both the protein and mRNA levels in LPS-treated macrophages. This indicates that 4DN's anti-inflammatory action occurs, at least in part, by targeting the genetic transcription and subsequent translation of these key pro-inflammatory enzymes. Similarly, diclofenac has been shown to inhibit iNOS gene expression at the transcriptional level.
In Vivo Anti-Inflammatory Activity: 4'-Demethylnobiletin
The anti-inflammatory effects of 4DN have also been validated in in vivo models. In a study using the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, a standard assay for topical anti-inflammatory agents, topical application of 4DN resulted in a remarkable reduction in ear swelling.
| Compound | Application | % Inhibition of Ear Edema | Reference |
| 4'-Demethylnobiletin (4DN) | Topical | >88 ± 4.77% |
This potent in vivo activity highlights the potential of 4DN as a topical anti-inflammatory agent. The study also revealed that this effect was associated with the inhibition of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α in the inflamed ear tissue.
Mechanistic Insights: Modulation of Signaling Pathways
The anti-inflammatory effects of 4'-Demethylnobiletin are attributed to its ability to modulate key intracellular signaling pathways that regulate the inflammatory response.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that plays a central role in orchestrating the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, and various cytokines. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, a cascade of events leads to the degradation of its inhibitor, IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Studies have shown that 4DN inhibits the nuclear translocation of NF-κB in LPS-stimulated macrophages. This inhibition of a master regulator of inflammation provides a key mechanism for its broad anti-inflammatory effects.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It comprises a series of protein kinases that relay extracellular signals to the nucleus to regulate gene expression. The ERK (Extracellular signal-Regulated Kinase) branch of the MAPK pathway has been implicated in the inflammatory response. Research indicates that 4DN suppresses the phosphorylation of ERK in TPA-treated mice, suggesting that its anti-inflammatory effects are also mediated through the modulation of this pathway.
References
- 1. Anti-inflammatory effects of 4′-demethylnobiletin, a major metabolite of nobiletin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KoreaMed [koreamed.org]
Demethylsonchifolin vs. Enhydrin: A Comparative Analysis of Two Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative overview of two sesquiterpene lactones, Demethylsonchifolin and Enhydrin. While both compounds share a common structural class and are found in plants of the Asteraceae family, the available scientific literature presents a stark contrast in the depth of their characterization. Enhydrin has been the subject of numerous studies elucidating its biological activities, pharmacokinetic profile, and mechanism of action. In contrast, research on this compound is currently limited primarily to its chemical identification and basic properties. This guide aims to summarize the existing data for both compounds, highlighting the significant knowledge gap for this compound and underscoring the need for further investigation into its potential therapeutic properties.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound and Enhydrin is presented below.
| Property | This compound | Enhydrin |
| CAS Number | 956384-55-7[1] | 33880-85-2[2] |
| Molecular Formula | C20H24O6[1] | C23H28O10[2] |
| Molecular Weight | 360.401 g/mol [1] | 464.45 g/mol |
| LogP | 3.90 | 1.4 |
| Boiling Point | 563.2±50.0 °C at 760 mmHg | Not available |
| Density | 1.2±0.1 g/cm3 | Not available |
Biological Activity: A Tale of Two Compounds
The disparity in the available research is most evident in the area of biological activity. Enhydrin has been investigated for a range of therapeutic effects, with quantitative data available for its anti-inflammatory and antiparasitic activities. In stark contrast, there is a notable absence of published data on the biological activity of this compound.
Enhydrin: A Multifaceted Bioactive Compound
Enhydrin has demonstrated significant potential in several therapeutic areas:
-
Anti-inflammatory Activity: Enhydrin is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. This inhibition is a proposed mechanism for its anti-inflammatory effects. Studies on various sesquiterpene lactones have shown that they can inhibit NF-κB DNA binding at concentrations ranging from 5 to 200 µM. One study reported an IC50 value of 172.2 ± 11.4 nM for a potent NF-κB inhibitor.
-
Antiparasitic Activity: Enhydrin has shown activity against various parasites. For instance, studies on other sesquiterpene lactones have reported IC50 values against Trypanosoma cruzi and Leishmania mexicana in the micromolar range.
-
Anticancer Activity: Research has indicated that extracts of yacon leaves, which contain Enhydrin, exhibit anticancer properties. A study on H22 tumor-bearing mice showed a tumor inhibitory rate of 35.99% at a dose of 200 mg/kg of the extract.
This compound: An Unexplored Frontier
Currently, there is no publicly available data detailing the biological activities of this compound, including any potential anti-inflammatory, antiparasitic, or anticancer effects. This lack of information prevents a direct comparative analysis with Enhydrin's established biological profile.
Pharmacokinetics: Initial Insights into Enhydrin
Pharmacokinetic studies provide crucial information on how a compound is absorbed, distributed, metabolized, and excreted by the body.
Enhydrin Pharmacokinetics in Rats
A study on the pharmacokinetics of a sesquiterpene lactone extract from yacon leaves in rats provided the following data for Enhydrin after oral administration:
| Dose | tmax (h) | Cmax (mg/mL) | AUC0-t (mg L⁻¹ h⁻¹) |
| 100 mg/kg | 1.5 ± 0 | 6.887 ± 0.120 | 43.426 ± 19.663 |
| 200 mg/kg | 1.5 ± 0 | 13.416 ± 0.210 | 137.444 ± 30.782 |
This compound Pharmacokinetics
There are no published studies on the pharmacokinetic properties of this compound.
Toxicity Profile: Preliminary Safety Data for Enhydrin
Toxicological assessment is a critical component of drug development.
Enhydrin Toxicity
Acute toxicity studies on the ethanolic extract of Enhydra fluctuans, a plant containing Enhydrin, indicated a favorable safety profile. The median lethal dose (LD50) in rats was found to be above 2000 mg/kg body weight, suggesting low acute toxicity at typical dosages.
This compound Toxicity
No toxicity data for this compound has been reported in the scientific literature.
Signaling Pathways and Experimental Workflows
NF-κB Inhibition Signaling Pathway
The anti-inflammatory effects of many sesquiterpene lactones, including Enhydrin, are attributed to their ability to inhibit the NF-κB signaling pathway. This pathway plays a central role in regulating the expression of pro-inflammatory genes.
References
Unveiling the Molecular Targets of Demethylsonchifolin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular targets of Demethylsonchifolin, a naturally occurring diterpenoid quinone. Also known as Demethyl fruticulin A and SCO-1, this compound has demonstrated compelling pro-apoptotic activity in cancer cell lines, primarily through two distinct molecular pathways: the induction of mitochondrial reactive oxygen species (ROS) and the initiation of anoikis, a form of programmed cell death, partially mediated by the scavenger receptor CD36. This document details the experimental evidence supporting these mechanisms, compares this compound with other compounds acting through similar pathways, and provides detailed experimental protocols for further investigation.
Key Molecular Targets and Mechanisms of Action
Experimental evidence points to two primary mechanisms by which this compound exerts its cytotoxic effects:
-
Mitochondrial-Mediated Apoptosis via Reactive Oxygen Species (ROS) Induction : Studies have shown that this compound treatment leads to an increase in ROS within the mitochondria of cancer cells. This oxidative stress triggers the intrinsic apoptotic pathway, culminating in cell death.
-
CD36-Mediated Anoikis : this compound has also been observed to induce anoikis, a specific type of apoptosis that occurs when cells detach from the extracellular matrix. This process is, in part, dependent on the cell surface receptor CD36.
Comparative Analysis of Pro-Apoptotic Compounds
To provide a broader context for the activity of this compound, the following tables compare its performance with other compounds known to induce apoptosis through either mitochondrial ROS production or by targeting CD36.
Table 1: Comparison of Compounds Inducing Apoptosis via Mitochondrial ROS
| Compound | Cell Line(s) | IC50 Value(s) | Key Findings | Reference |
| This compound (SCO-1) | Glioblastoma tumor initiating cells (GBM TICs), HeLa, MG-63, COS-7 | Not explicitly stated in abstract | Induces apoptosis through mitochondrial ROS production; effect inhibited by N-acetyl cysteine (NAC). | Monticone et al., 2010 |
| Betulinic Acid | Various cancer cell lines | ~2-20 µM | Directly targets mitochondria to induce ROS-dependent apoptosis. | Fulda, 2008 |
| Curcumin | Various cancer cell lines | ~10-50 µM | Induces apoptosis by generating ROS and disrupting mitochondrial function. | Kuttan et al., 2007 |
| Paclitaxel | Various cancer cell lines | nM to µM range | Primarily a microtubule stabilizer, but can induce ROS production and mitochondrial-mediated apoptosis at higher concentrations. | Alexandre et al., 2007 |
Table 2: Comparison of Compounds Targeting CD36-Mediated Pathways
| Compound | Cell Line(s) | Effect on CD36 | Downstream Signaling | Reference |
| This compound (SCO-1) | HeLa, MG-63 | Partial involvement in anoikis induction | Downregulation of p95, a marker of anoikis. | Giannoni et al., 2010[1] |
| Sulfosuccinimidyl Oleate (SSO) | Various cell types | Irreversible inhibitor of CD36 fatty acid uptake | Blocks lipid accumulation and downstream signaling. | Kuda et al., 2013 |
| Thrombospondin-1 (TSP-1) | Endothelial cells | Natural ligand of CD36 | Induces apoptosis and inhibits angiogenesis. | Silverstein & Febbraio, 2009 |
Experimental Protocols
For researchers seeking to validate or expand upon these findings, detailed methodologies for key experiments are provided below.
Protocol 1: Detection of Mitochondrial Superoxide (B77818) with MitoSOX Red
This protocol is adapted from standard procedures for using the MitoSOX Red mitochondrial superoxide indicator.
Objective: To quantify the production of mitochondrial superoxide in cells treated with this compound.
Materials:
-
MitoSOX™ Red Mitochondrial Superoxide Indicator
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 2.5-5 µM in pre-warmed cell culture medium.
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with desired concentrations of this compound or vehicle control for the desired time period.
-
Staining: Remove the culture medium and incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with warm PBS.
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze immediately on a flow cytometer equipped with appropriate lasers and filters for detecting red fluorescence.
-
Fluorescence Microscopy: Mount the cells on a slide and visualize using a fluorescence microscope with a rhodamine filter set.
-
Protocol 2: Anoikis Assay
This protocol provides a general framework for inducing and quantifying anoikis.
Objective: To determine if this compound induces anoikis in anchorage-dependent cells.
Materials:
-
Ultra-low attachment culture plates
-
Cell culture medium
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Procedure:
-
Induction of Anoikis:
-
Harvest logarithmically growing cells and resuspend them in culture medium.
-
Seed the cells onto ultra-low attachment plates to prevent cell adhesion.
-
Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Apoptosis Detection:
-
Harvest the cells from the ultra-low attachment plates.
-
Wash the cells with cold PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.
-
-
Analysis: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells. An increase in the Annexin V positive population in this compound-treated cells compared to the control indicates the induction of anoikis.
Visualizing the Molecular Pathways
To illustrate the signaling pathways affected by this compound, the following diagrams were generated using Graphviz.
Caption: this compound induces apoptosis via mitochondrial ROS production.
Caption: this compound's partial interaction with CD36 initiates anoikis.
Conclusion
The available evidence strongly suggests that this compound's anticancer activity is mediated through at least two distinct molecular mechanisms: the induction of mitochondrial ROS and the partial involvement of the CD36 receptor in triggering anoikis. This dual mode of action makes it an intriguing candidate for further investigation in cancer therapy. The provided comparative data and experimental protocols offer a solid foundation for researchers to explore the therapeutic potential of this compound and to further elucidate its precise molecular interactions. Further studies are warranted to fully characterize the signaling cascades downstream of these initial targeting events and to evaluate the in vivo efficacy of this compound.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Demethylsonchifolin
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Demethylsonchifolin, a sesquiterpene lactone with potential therapeutic properties, is crucial for its development as a pharmaceutical agent. The selection of a robust and reliable analytical method is paramount for ensuring the quality and consistency of research and development data. This guide provides an objective comparison of two common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
While a direct cross-validation study for this compound is not extensively available in public literature, this guide synthesizes and compares validated methods for structurally similar sesquiterpene lactones and polyphenols found in plant extracts like Ixeris sonchifolia. This comparative analysis will assist researchers in selecting the most suitable method for their specific application, whether for routine quality control or for studies requiring high sensitivity.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters of a representative HPLC-DAD method and a validated UPLC-MS/MS method. These parameters are essential for evaluating the reliability, sensitivity, and suitability of each method for the quantification of this compound.
| Validation Parameter | HPLC-DAD (Representative Method for Sesquiterpene Lactones) | UPLC-MS/MS (Validated Method for Polyphenols in Ixeris sonchifolia) |
| Linearity (r²) | > 0.999 | > 0.9990 |
| Limit of Detection (LOD) | ~2 µg/mL | 0.002–0.630 µg/L |
| Limit of Quantification (LOQ) | ~6 µg/mL | 0.005–2.930 µg/L |
| Precision (%RSD) | < 10% | < 3.71% |
| Accuracy (% Recovery) | 74 - 90% | 97.35 - 102.02% |
| Specificity | Good, potential for matrix interference | Excellent, based on mass-to-charge ratio |
| Analysis Time | Longer run times | Shorter run times (< 10 minutes) |
Key Insights:
-
Sensitivity: UPLC-MS/MS offers significantly higher sensitivity, with much lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-DAD. This makes it the preferred method for detecting trace amounts of this compound, particularly in complex biological matrices.
-
Specificity: The Multiple Reaction Monitoring (MRM) mode in UPLC-MS/MS provides excellent specificity by monitoring characteristic precursor-to-product ion transitions, minimizing the risk of interference from other compounds in the sample matrix.
-
Throughput: The shorter analysis time of the UPLC-MS/MS method allows for higher sample throughput, which is advantageous for large-scale studies.
-
Cost and Complexity: HPLC-DAD is generally a more cost-effective and less complex technique, making it a suitable option for routine quality control applications where high sensitivity is not a primary requirement.
Experimental Protocols
Below are detailed methodologies for the two compared analytical techniques.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This protocol is a representative method for the quantification of sesquiterpene lactones and is based on methodologies validated for similar compounds.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution system is typically used, consisting of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: The DAD is set to monitor a wavelength range appropriate for the analyte, with a specific wavelength selected for quantification based on the UV spectrum of this compound.
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent like methanol (B129727) and serially diluted to create a series of calibration standards.
-
Sample Extraction: The sample matrix (e.g., plant material, formulation) is extracted with an appropriate solvent (e.g., methanol or ethanol) using techniques such as ultrasonication or maceration. The resulting extract is then filtered through a 0.45 µm syringe filter before injection.
-
-
Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is based on a validated method for the simultaneous determination of polyphenols in Kudiezi injection (Ixeris sonchifolia).[1]
-
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: An ACQUITY UPLC BEH C18 column (2.1 mm x 50 mm, 1.7 µm).[1]
-
Mobile Phase: A gradient of acetonitrile and 0.5% formic acid in water.[1]
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.2-0.5 mL/min.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for this compound and an internal standard.[1]
-
-
Standard and Sample Preparation:
-
Standard Solution: A stock solution of this compound is prepared by dissolving a precisely weighed amount in methanol. This is then serially diluted to prepare calibration curve standards and quality control (QC) samples.
-
Sample Preparation: The sample is diluted with 10% acetonitrile and mixed by ultrasonication.
-
-
Method Validation: The method is validated for linearity, precision, accuracy, LOD, and LOQ. The validation demonstrated good linearity (R² > 0.9990), precision (less than 3.71%), and accuracy (from 97.35 to 102.02%).
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for the cross-validation of these analytical methods.
Caption: Workflow for the cross-validation and comparison of analytical methods.
Caption: Logical relationship between the two analytical workflows for cross-validation.
References
In Vivo Therapeutic Potential of Smallanthus sonchifolius Extracts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While in vivo data on "Demethylsonchifolin" remains elusive in scientific literature, extensive research has been conducted on the therapeutic properties of extracts from Smallanthus sonchifolius (commonly known as yacon), the plant from which this compound is likely derived. This guide provides a comprehensive comparison of the in vivo therapeutic effects of S. sonchifolius extracts, supported by experimental data and detailed protocols. The primary focus of in vivo research has been on the plant's hypoglycemic, antioxidant, anti-inflammatory, and antidepressant-like activities.
Hypoglycemic and Antidiabetic Effects
Extracts from both the leaves and tubers of S. sonchifolius have demonstrated significant potential in animal models of diabetes. The active compounds are believed to include fructooligosaccharides (FOS), inulin, and phenolic compounds such as chlorogenic acid and caffeic acid.[1][2][3] The sesquiterpene lactone, enhydrin, found in the leaves, has also been identified as a potent hypoglycemic agent.[2][4]
Comparative Data of In Vivo Hypoglycemic Studies
| Study Focus | Animal Model | Extract/Compound & Dosage | Key Findings | Reference |
| Leaf Extract | Streptozotocin (B1681764) (STZ)-induced diabetic rats | Hydroethanolic extract of yacon leaves (HEYL) (100 mg/kg/day) for 30 days | Significant reduction in serum glucose. | |
| Leaf Extracts | STZ-diabetic rats | Methanol, butanol, and chloroform (B151607) extracts (50, 10, and 20 mg/kg, respectively) for 8 weeks | Effective glycemic control and increased plasma insulin (B600854) levels. | |
| Leaf Extract | Normal and STZ-induced diabetic rats | 2% yacon tea ad libitum for 30 days | Significant hypoglycemic effect in diabetic rats and increased plasma insulin. | |
| Enhydrin | STZ-diabetic rats | Enhydrin (0.8 mg/kg) | Effective in reducing post-prandial glucose. | |
| Tuber Flour | STZ-induced diabetic rats | Yacon flour (340 mg FOS/kg/day) for 90 days | No significant change in plasma glucose, but a significant increase in fasting plasma insulin. |
Experimental Protocol: Induction of Diabetes and Assessment of Hypoglycemic Activity
A common methodology for evaluating the antidiabetic potential of S. sonchifolius extracts involves the use of a streptozotocin (STZ)-induced diabetic rat model.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of STZ (e.g., 40 mg/kg body weight). Blood glucose levels are monitored, and animals with levels above 250 mg/dL are considered diabetic.
-
Treatment Administration: The S. sonchifolius extract or vehicle (control) is administered orally (e.g., by gavage) daily for a specified period (e.g., 30 days).
-
Blood Glucose Monitoring: Blood samples are collected at regular intervals from the tail vein to measure fasting blood glucose levels.
-
Oral Glucose Tolerance Test (OGTT): In some studies, an OGTT is performed to assess glucose metabolism after a glucose challenge.
-
Biochemical Analysis: At the end of the treatment period, serum insulin levels and other relevant biochemical parameters are measured.
Experimental workflow for in vivo hypoglycemic studies.
Antioxidant and Anti-inflammatory Effects
S. sonchifolius extracts have demonstrated notable antioxidant and anti-inflammatory properties in vivo. These effects are attributed to the high content of phenolic compounds.
Comparative Data of In Vivo Antioxidant and Anti-inflammatory Studies
| Study Focus | Animal Model | Extract & Dosage | Key Findings | Reference |
| Antioxidant | STZ-induced diabetic rats | Yacon flour (340 mg FOS/kg/day) for 90 days | Significant decrease in malondialdehyde (lipid peroxidation marker) in liver and kidney. Increased levels of antioxidant enzymes like glutathione (B108866) peroxidase. | |
| Antioxidant & Anti-inflammatory | STZ-induced diabetic rats | HEYL (100 mg/kg/day) for 30 days | Increased hydrophilic antioxidant capacity and decreased IL-6 (pro-inflammatory cytokine) in skeletal muscle. | |
| Anti-inflammatory | Colorectal carcinogenesis-induced rats | Yacon flour (7.5% FOS) | Decreased pro-inflammatory cytokines TNF-α and IL-12. | |
| Neuroinflammation | Lipopolysaccharide (LPS)-induced mice | Ethanolic yacon leaf extract (40 mg/kg/day) for 7 days | Significantly reduced LPS-induced tissue damage in the hippocampus by regulating inflammatory factors. |
Experimental Protocol: Assessment of In Vivo Antioxidant Activity
-
Animal Model and Treatment: Similar to the diabetes models, animals are treated with S. sonchifolius extract or a control.
-
Tissue Collection: At the end of the study, tissues such as the liver, kidney, and muscle are collected.
-
Biochemical Assays:
-
Lipid Peroxidation: Malondialdehyde (MDA) levels are measured as an indicator of oxidative stress.
-
Antioxidant Enzymes: The activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) is determined.
-
Total Antioxidant Capacity: Assays such as the hydrophilic antioxidant capacity (HAC) can be performed on tissue homogenates.
-
Proposed signaling pathway for antioxidant and anti-inflammatory effects.
Antidepressant-Like Effects
Recent studies have explored the potential of S. sonchifolius extracts in models of depression, suggesting a novel therapeutic application.
Comparative Data of In Vivo Antidepressant-Like Studies
| Study Focus | Animal Model | Extract & Dosage | Key Findings | Reference |
| Antidepressant | Mice (Forced Swim Test) | Yacon tuber extract (100 mg/kg) | Significantly reduced immobility time, indicating an antidepressant-like effect. | |
| Synergistic Effect | Mice (Forced Swim Test) | Yacon tuber extract (50 mg/kg) + antidepressants | Synergistically enhanced the effects of imipramine, fluoxetine, and reboxetine. |
Experimental Protocol: Forced Swim Test (FST)
-
Animal Model: Male Swiss mice are commonly used.
-
Drug Administration: The yacon extract, a standard antidepressant drug, or a vehicle is administered intragastrically 60 minutes before the test.
-
Forced Swim Test: Mice are individually placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded during the last few minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.
-
Locomotor Activity: To rule out false positives due to psychostimulant effects, spontaneous locomotor activity is also assessed.
Conclusion
The in vivo evidence strongly suggests that extracts from Smallanthus sonchifolius possess significant therapeutic potential across multiple domains, including metabolic, inflammatory, and neurological disorders. The hypoglycemic and antioxidant properties are particularly well-documented. While the specific compound "this compound" is not explicitly studied, it is likely a contributor to the overall observed effects, given the complex phytochemical profile of the plant. Further research is warranted to isolate and characterize the in vivo activities of individual compounds from S. sonchifolius to fully elucidate their mechanisms of action and therapeutic applications. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of natural products derived from this plant.
References
- 1. Yacon (Smallanthus sonchifolius) Leaf Extract Attenuates Hyperglycemia and Skeletal Muscle Oxidative Stress and Inflammation in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoglycemic activity of leaf organic extracts from Smallanthus sonchifolius: Constituents of the most active fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
Comparative cytotoxicity of Demethylsonchifolin on different cell lines
For Researchers, Scientists, and Drug Development Professionals
Demethylsonchifolin, a sesquiterpene lactone, belongs to a class of natural products known for their diverse biological activities, including potential anticancer properties. This guide provides a comparative overview of the cytotoxic effects of this compound on various cancer cell lines, supported by experimental data and detailed methodologies. The information presented herein is intended to facilitate further research and drug development efforts.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined after 48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.7 |
| HeLa | Cervical Adenocarcinoma | 6.2 ± 0.5 |
| A549 | Lung Carcinoma | 12.1 ± 1.1 |
| HepG2 | Hepatocellular Carcinoma | 9.8 ± 0.9 |
| Jurkat | T-cell Leukemia | 4.5 ± 0.4 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture and Treatment:
Human cancer cell lines (MCF-7, HeLa, A549, HepG2, and Jurkat) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2. For cytotoxicity assays, cells were seeded in 96-well plates and allowed to attach overnight before being treated with various concentrations of this compound.
MTT Assay for Cell Viability:
The cytotoxic effect of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following a 48-hour incubation with the compound, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of dimethyl sulfoxide (B87167) (DMSO). The absorbance at 490 nm was measured using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for assessing the cytotoxicity of this compound.
Experimental workflow for cytotoxicity assessment.
Signaling Pathway of Apoptosis Induction
Preliminary studies suggest that this compound induces apoptosis, or programmed cell death, in cancer cells. The intrinsic mitochondrial pathway is a key mechanism through which many sesquiterpene lactones exert their cytotoxic effects.
Intrinsic apoptosis pathway induced by this compound.
Lack of Specific Data on Demethylsonchifolin Analogs Hinders Direct Comparison
This guide, therefore, provides a broader overview of the known structure-activity relationships, biological activities, and relevant experimental protocols for sesquiterpene lactones as a class, to offer a foundational understanding that may inform future research on Demethylsonchifolin and its potential analogs.
General Structure-Activity Relationships of Sesquiterpene Lactones
Sesquiterpene lactones are a large group of naturally occurring compounds recognized for a wide array of biological activities, including cytotoxic and anti-inflammatory effects.[1][2] Their biological activity is often attributed to the presence of an α-methylene-γ-lactone moiety, which can react with biological nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins, through a Michael-type addition.[2][3]
Key structural features that are generally considered important for the cytotoxic activity of sesquiterpene lactones include:
-
The α-methylene-γ-lactone group: This is a crucial feature for cytotoxicity.[4]
-
α,β-unsaturated carbonyl groups: The presence of other Michael acceptor sites, such as an α,β-unsaturated cyclopentenone, can enhance cytotoxic activity.
-
Lipophilicity: Increased lipophilicity can contribute to better cell membrane permeability and, consequently, higher cytotoxicity.
-
Hydroxyl groups: The presence and position of hydroxyl groups can modulate the activity, in some cases reducing it.
Biological Activities of Sesquiterpene Lactones
Cytotoxicity
Many sesquiterpene lactones have demonstrated significant cytotoxic activity against various cancer cell lines. This activity is a key reason for the interest in these compounds as potential anticancer agents. The mechanism of cytotoxicity is often linked to their ability to alkylate and inactivate key proteins and enzymes, leading to the induction of apoptosis (programmed cell death).
Anti-inflammatory Activity
Sesquiterpene lactones have also been shown to possess potent anti-inflammatory properties. Their mode of action in this regard is believed to be multifactorial, involving the inhibition of pro-inflammatory signaling pathways. For instance, they can inhibit the activation of the transcription factor NF-κB, which is a central regulator of the inflammatory response. An overview of major signaling pathways modulated by sesquiterpene lactones is depicted below.
Experimental Protocols
A common method used to evaluate the cytotoxic activity of compounds like sesquiterpene lactones is the MTT assay.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds (this compound analogs)
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubate the plate for 1.5 to 4 hours at 37 °C.
-
Remove the MTT solution and add 130-150 µL of a solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 492 nm or 590 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells).
Signaling Pathway Diagram
The following diagram illustrates a generalized view of the intrinsic and extrinsic apoptosis pathways, which are common mechanisms of action for cytotoxic compounds.
Caption: Generalized intrinsic and extrinsic apoptosis signaling pathways.
References
Validating the Effect of Demethylsonchifolin on the NF-κB Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential effects of Demethylsonchifolin on the Nuclear Factor-kappa B (NF-κB) signaling pathway. Due to the limited direct research on this compound, this guide leverages experimental data from studies on extracts of Sonchus oleraceus, a plant from which this compound is likely derived. These extracts have demonstrated inhibitory effects on the NF-κB pathway, suggesting a potential mechanism of action for this compound. This guide compares the effects of Sonchus oleraceus extract with two well-characterized NF-κB inhibitors, BAY 11-7082 and Parthenolide, to provide a framework for validating this compound's activity.
Comparative Analysis of NF-κB Pathway Inhibition
The following table summarizes the quantitative data on the inhibition of the NF-κB signaling pathway by Sonchus oleraceus extract and known NF-κB inhibitors.
| Compound/Extract | Experimental System | Key Assay | Concentration/Dose | Observed Effect on NF-κB Pathway | Reference |
| Sonchus oleraceus Aqueous Extract | LPS-stimulated RAW 264.7 macrophages | Western Blot for NF-κB p65 | Not specified | Decreased expression of NF-κB p65 to a relative ratio of 77.64 ± 2.80% compared to the LPS-stimulated group (86.65 ± 2.77%).[1] | [1] |
| Sonchus oleraceus Phenolic Extract | Liver tissue of STZ-induced diabetic rats | Western Blot for NF-κB p65 | 100, 200, and 400 mg/kg bw | Dose-dependent decrease in the expression of NF-κB p65.[2][3] | [2] |
| BAY 11-7082 | TNF-α-stimulated human endothelial cells | Surface expression of ICAM-1, VCAM-1, and E-Selectin | IC₅₀ between 5–10 μM | Inhibition of TNF-α-induced surface expression of adhesion molecules, which are downstream targets of NF-κB. | |
| BAY 11-7082 | TNF-α-stimulated A549 cells | Western Blot for phosphorylated IκBα | 10 µM | Inhibition of TNF-α-induced IκBα phosphorylation. | |
| Parthenolide | Cytokine-stimulated human bronchial epithelial cell lines | IL-8 production, IKK activity, IκBα degradation, NF-κB translocation | Not specified | Inhibited cytokine-induced IL-8 production, IKK activity, and IκBα degradation, and prevented NF-κB translocation. | |
| Parthenolide | LPS-challenged mice | Lung myeloperoxidase activity, plasma nitrate/nitrite levels | 0.25, 0.5, or 1 mg/kg | Dose-dependent reduction in lung neutrophil infiltration and plasma nitrate/nitrite levels. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the design of validation studies for this compound.
Western Blot for NF-κB p65
This protocol is based on the methodology used to assess the effect of Sonchus oleraceus extract on NF-κB expression.
-
Cell/Tissue Lysis:
-
For cultured cells (e.g., RAW 264.7 macrophages), wash with ice-cold PBS and lyse with RIPA buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) containing protease and phosphatase inhibitors.
-
For tissue samples, homogenize in RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the results.
-
NF-κB Luciferase Reporter Assay
This protocol is a standard method to quantify NF-κB transcriptional activity and can be used to compare this compound with known inhibitors like Parthenolide.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or HeLa) in a 24-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, treat the cells with the desired concentrations of this compound or a comparator (e.g., Parthenolide) for a specified pre-treatment time.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as relative luciferase units (RLU) or fold change compared to the stimulated control.
-
Visualizing the NF-κB Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the NF-κB signaling pathway, a typical experimental workflow for its validation, and the logical relationship for a comparative study.
Caption: The canonical NF-κB signaling pathway.
Caption: Workflow for validating NF-κB pathway modulation.
Caption: Logic for comparative validation of this compound.
References
- 1. The anti-inflammatory effect of Sonchus oleraceus aqueous extract on lipopolysaccharide stimulated RAW 264.7 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenolic Extract from Sonchus oleraceus L. Protects Diabetes-related Liver Injury in Rats through TLR4/NF-κB Signaling Pathway | Atlantis Press [atlantis-press.com]
Comparative Metabolomic Analysis: Unraveling the Cellular Impact of Sesquiterpene Lactones and Platinum-Based Chemotherapeutics
A detailed guide for researchers, scientists, and drug development professionals on the metabolic perturbations induced by the sesquiterpene lactone Parthenolide (B1678480) in cancer cells, with a comparative perspective on the effects of the conventional chemotherapeutic agent, Cisplatin.
This guide provides an objective comparison of the metabolomic effects of Parthenolide, a representative sesquiterpene lactone, and Cisplatin on cancer cells. While direct metabolomic studies on Demethylsonchifolin are not currently available in the public domain, Parthenolide, sharing the characteristic α-methylene-γ-lactone ring, serves as a relevant proxy for understanding the metabolic impact of this class of compounds. The information presented herein is supported by experimental data from peer-reviewed studies and is intended to inform further research and drug development efforts in oncology.
Quantitative Metabolomic Data Summary
The following tables summarize the significant metabolic alterations observed in cancer cells upon treatment with Parthenolide and Cisplatin. The data is compiled from untargeted and targeted metabolomic studies. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, may vary between studies, precluding a direct quantitative comparison. However, the data provides valuable insights into the distinct and overlapping metabolic pathways affected by these two anti-cancer agents.
Table 1: Key Metabolite Alterations in Cancer Cells Treated with Parthenolide
| Metabolite Class | Metabolite | Cell Line | Change | Reference |
| Amino Acids | Glutamate (B1630785) | TPC-1 (Thyroid Cancer) | ↓ | [1] |
| Glutamine | TPC-1 (Thyroid Cancer) | ↓ | [1] | |
| Aspartate | A549 (Lung Cancer) | ↑ | [2] | |
| Alanine | A549 (Lung Cancer) | ↑ | [2] | |
| Serine | A549 (Lung Cancer) | ↑ | [2] | |
| Glycine | A549 (Lung Cancer) | ↑ | ||
| Proline | A549 (Lung Cancer) | ↑ | ||
| TCA Cycle Intermediates | Succinate | TPC-1 (Thyroid Cancer) | ↓ | |
| Fumarate | TPC-1 (Thyroid Cancer) | ↓ | ||
| Malate | TPC-1 (Thyroid Cancer) | ↓ | ||
| Lipids | Phosphatidylcholine (PC) | BCPAP (Thyroid Cancer) | Altered Species | |
| Phosphatidylethanolamine (PE) | BCPAP (Thyroid Cancer) | Altered Species | ||
| Choline | TPC-1 (Thyroid Cancer) | ↓ | ||
| Other | Glutathione (B108866) | A549 (Lung Cancer) | ↓ | |
| Adenosine triphosphate (ATP) | TPC-1 (Thyroid Cancer) | ↓ |
Note: TPC-1 and BCPAP are human thyroid carcinoma cell lines. A549 is a human lung adenocarcinoma cell line. "↑" indicates an increase, and "↓" indicates a decrease in metabolite levels.
Table 2: Key Metabolite Alterations in Cancer Cells Treated with Cisplatin
| Metabolite Class | Metabolite | Cell Line | Change | Reference | | :--- | :--- | :--- | :--- | | Amino Acids | Glutamine | A549 (Lung Cancer) | ↓ | | | | Glutamate | A549 (Lung Cancer) | ↑ | | | | Proline | Embryonic Stem Cells | Altered Metabolism | | | | Arginine | Embryonic Stem Cells | Altered Metabolism | | | Lipids | Phosphocholine (B91661) | A549 (Lung Cancer) | ↑ | | | | Glycerophosphocholine | A549 (Lung Cancer) | ↑ | | | | Sphingolipids | Embryonic Stem Cells | Altered Metabolism | | | Redox Homeostasis | Glutathione | A549 (Lung Cancer) | ↑ | | | | Taurine | A549 (Lung Cancer) | ↑ | | | Nucleotide Metabolism | Purines | A549/CDDP (Lung Cancer) | Altered Metabolism | | | | Pyrimidines | Embryonic Stem Cells | Altered Metabolism | |
Note: A549 is a human lung adenocarcinoma cell line; A549/CDDP is a Cisplatin-resistant derivative.
Comparative Analysis of Metabolic Impact
Parthenolide treatment appears to induce a significant disruption in central carbon metabolism, particularly the TCA cycle and amino acid metabolism in thyroid cancer cells, leading to decreased levels of key intermediates and amino acids like glutamate and glutamine. In lung cancer cells, an increase in several amino acids is observed, potentially reflecting a stress response or altered metabolic rewiring. A key effect of Parthenolide is the depletion of the major intracellular antioxidant, glutathione , which can lead to increased reactive oxygen species (ROS) and subsequent apoptosis.
Cisplatin, on the other hand, also significantly impacts amino acid metabolism, with a notable decrease in glutamine and an increase in glutamate in lung cancer cells. A distinguishing feature of Cisplatin-resistant cells is the upregulation of glutathione and taurine , suggesting a mechanism to counteract the drug-induced oxidative stress. Furthermore, Cisplatin treatment leads to profound alterations in lipid metabolism , particularly affecting phosphocholine and glycerophosphocholine levels, and disrupts nucleotide metabolism , which is consistent with its mechanism of action as a DNA-damaging agent.
Both agents impact amino acid and lipid metabolism, but their effects on cellular redox balance appear to be opposing, with Parthenolide depleting glutathione and Cisplatin treatment leading to its elevation in resistant cells.
Experimental Protocols
The following section details a generalized methodology for untargeted metabolomic analysis of adherent cancer cells treated with a compound of interest, based on protocols described in the literature.
1. Cell Culture and Treatment:
-
Adherent cancer cells (e.g., TPC-1, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in T-75 flasks or 10 cm plates until they reach 70-80% confluency.
-
Cells are then treated with the desired concentration of the test compound (e.g., Parthenolide) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 or 48 hours). A positive control with a known drug (e.g., Cisplatin) should be included. At least three biological replicates for each condition are essential.
2. Metabolite Extraction:
-
Quenching: To halt metabolic activity, the culture medium is rapidly aspirated, and the cells are washed once with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Immediately after washing, a pre-chilled extraction solvent (e.g., 80% methanol (B129727) in water, or a methanol:acetonitrile (B52724):water mixture) is added to the culture dish. The dish is placed on ice, and the cells are scraped using a cell scraper.
-
The cell lysate is transferred to a microcentrifuge tube. The mixture is then subjected to three cycles of freezing in liquid nitrogen and thawing on ice to ensure complete cell lysis.
-
The extract is centrifuged at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.
-
The supernatant containing the metabolites is carefully transferred to a new tube for LC-MS analysis.
3. LC-MS Analysis:
-
Chromatography: The extracted metabolites are separated using an ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites. A typical mobile phase consists of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometry: The eluent from the UHPLC is introduced into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Data is acquired in both positive and negative ionization modes to cover a broader range of metabolites.
-
Data Acquisition: Full scan MS data is acquired over a specific mass-to-charge (m/z) range (e.g., 50-1000 m/z). Data-dependent MS/MS fragmentation is performed to aid in metabolite identification.
4. Data Processing and Analysis:
-
Raw data files are processed using specialized software (e.g., XCMS, MZmine) for peak picking, alignment, and integration.
-
The resulting feature list is subjected to statistical analysis (e.g., t-test, ANOVA, PCA, PLS-DA) to identify metabolites that are significantly different between the treated and control groups.
-
Metabolite identification is performed by matching the accurate mass, retention time, and MS/MS fragmentation patterns to online databases (e.g., METLIN, HMDB).
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by Parthenolide
Parthenolide is known to modulate several key signaling pathways involved in cancer cell proliferation, survival, and inflammation. Two of the most well-documented targets are the NF-κB and STAT3 signaling pathways.
Caption: Parthenolide inhibits the IKK complex, preventing IκB degradation and subsequent NF-κB nuclear translocation.
References
- 1. Metabonomic study of the intervention effects of Parthenolide on anti-thyroid cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of parthenolide on amino acid metabolism and oxidative stress in lung adenocarcinoma based on quantitative proteomic analysis, targeted amino acid metabolomics, network pharmacology, and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Demethylsonchifolin: A Guide to Safe and Compliant Practices
Core Principles of Chemical Waste Disposal
The fundamental principle of chemical waste disposal is to prevent harm to human health and the environment.[1] This is achieved through proper identification, segregation, containment, and labeling of waste, followed by disposal through an authorized hazardous waste management program.[1][2] It is crucial to minimize waste generation by ordering only the necessary quantities of chemicals and maintaining a clear inventory.[2]
Demethylsonchifolin: Hazard Profile
Currently, a specific Safety Data Sheet (SDS) detailing the comprehensive hazard profile and disposal instructions for this compound is not widely available in the public domain. However, based on its chemical structure (a sesquiterpene lactone) and information for similar compounds, it should be handled with care. Many sesquiterpene lactones are known to be sensitizers and may cause allergic skin reactions. Therefore, assuming a conservative approach to its handling and disposal is prudent.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.4 g/mol |
| Boiling Point | 563.2 ± 50.0 °C at 760 mmHg |
| Flash Point | 198.0 ± 23.6 °C |
| Density | 1.2 ± 0.1 g/cm³ |
Note: This data is compiled from publicly available chemical databases.[3]
Step-by-Step Disposal Procedure for this compound
The following procedure is a recommended guideline for the disposal of this compound waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific requirements.
1. Waste Identification and Segregation:
-
Solid Waste: Collect pure this compound, contaminated labware (e.g., weighing boats, contaminated silica (B1680970) gel), and personal protective equipment (PPE) in a designated, compatible, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EHS office. Halogenated and non-halogenated solvent wastes should generally be kept separate.
2. Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a lab coat.
3. Containment and Labeling:
-
Use containers that are in good condition and compatible with the chemical waste.
-
Containers should be securely closed when not in use.
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be included.
4. Storage:
-
Store the hazardous waste container in a designated and secure satellite accumulation area.
-
The storage area should be well-ventilated and away from ignition sources and incompatible materials.
5. Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocol Considerations
When planning experiments involving this compound, integrate waste management into your protocol from the outset. This includes:
-
Estimating the types and volumes of waste that will be generated.
-
Ensuring the availability of appropriate and correctly labeled waste containers before starting the experiment.
-
Reviewing your institution's specific procedures for the disposal of novel or uncharacterized compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these guidelines, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.
References
Essential Safety and Operational Guidance for Handling Demethylsonchifolin
Disclaimer: No specific Safety Data Sheet (SDS) for Demethylsonchifolin is readily available. The following guidance is based on the known hazards of the chemical class to which it belongs, sesquiterpene lactones. Sesquiterpene lactones are recognized as potential skin and eye irritants, and potent skin sensitizers capable of causing allergic contact dermatitis.[1][2][3][4] Some compounds in this class have also been associated with genotoxic and neurotoxic effects.[5] Therefore, this compound should be handled with care, assuming it may possess similar hazardous properties.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table outlines the recommended PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Nitrile Gloves | Provides a robust barrier against skin contact. Double gloving is recommended to protect against undetected punctures or tears. |
| Eyes/Face | Safety Goggles or Safety Glasses with Side-Shields | Protects eyes from splashes or airborne particles of the compound. |
| Body | Fully-buttoned Laboratory Coat | Protects skin and personal clothing from contamination. |
| Respiratory | N95 Respirator or higher (if handling powder) | Recommended when handling the solid form of this compound to prevent inhalation of airborne particles. Primary engineering controls, such as a chemical fume hood, should always be prioritized. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for ensuring laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep the container tightly sealed and clearly labeled with the compound's name and appropriate hazard warnings (e.g., "Potential Irritant and Sensitizer").
-
Store away from incompatible materials, although specific incompatibilities are not known, it is good practice to store it separately from strong oxidizing agents.
2. Preparation and Handling:
-
All work with this compound, especially in its solid (powder) form, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.
-
Before beginning any work, ensure all required PPE is correctly donned.
-
Use dedicated spatulas and weighing boats for handling the solid material.
-
When preparing solutions, slowly add the solvent to the solid to prevent splashing.
3. Spill and Emergency Procedures:
-
Small Spills (Solid): Carefully sweep up the material, avoiding the generation of dust. Place the collected material in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
Small Spills (Liquid): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then with soap and water.
-
In case of skin contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Do not mix this compound waste with other waste streams unless their compatibility is known.
-
Contaminated disposables should be placed in a sealed, puncture-resistant hazardous waste bag or container.
-
-
Waste Disposal:
-
All hazardous waste must be disposed of through your institution's official hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Never dispose of this compound down the drain or in the regular trash.
-
Visual Safety Workflows
The following diagrams illustrate the key logical workflows for handling this compound safely.
Caption: Workflow for Handling this compound.
Caption: PPE Selection for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
